molecular formula C7H11BrN2 B1270112 4-bromo-3-(tert-butyl)-1H-pyrazole CAS No. 60061-63-4

4-bromo-3-(tert-butyl)-1H-pyrazole

Cat. No.: B1270112
CAS No.: 60061-63-4
M. Wt: 203.08 g/mol
InChI Key: AJQIBAOGDNNNPC-UHFFFAOYSA-N
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Description

4-bromo-3-(tert-butyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.08 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-tert-butyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-7(2,3)6-5(8)4-9-10-6/h4H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQIBAOGDNNNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363026
Record name 4-bromo-3-(tert-butyl)-1H-pyrazole
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Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60061-63-4
Record name 4-bromo-3-(tert-butyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 4-bromo-3-(tert-butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive characterization of 4-bromo-3-(tert-butyl)-1H-pyrazole (CAS No. 60061-63-4), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a bulky tert-butyl group at the C3 position and a bromine atom at the C4 position imparts unique steric and electronic properties, making it a valuable synthon for creating complex molecular architectures. This document details the molecular and physical properties, outlines a logical synthetic pathway, and provides an in-depth analysis of its spectroscopic signature. Furthermore, this guide explores the compound's reactivity, particularly its utility in cross-coupling reactions, and summarizes critical safety and handling information. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile pyrazole derivative in their research endeavors.

Introduction and Molecular Overview

The pyrazole nucleus is a cornerstone in pharmaceutical development, forming the structural core of numerous approved drugs. The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound is a prime example of a strategically substituted pyrazole. The tert-butyl group at the C3 position provides steric bulk, which can influence binding selectivity and improve metabolic stability. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions.[1] This guide synthesizes the available data to present a holistic view of this important chemical entity.

Physicochemical and Molecular Properties

A summary of the key identification and physical properties for this compound is provided below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

PropertyValueReference
IUPAC Name This compound
CAS Number 60061-63-4[2]
Molecular Formula C₇H₁₁BrN₂[2]
Molecular Weight 203.08 g/mol [2]
Appearance Solid[2]
InChI Key AJQIBAOGDNNNPC-UHFFFAOYSA-N[2]
SMILES CC(C)(C)C1=C(Br)C=NN1[2]

Synthesis and Purification

While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be extrapolated from established pyrazole synthesis methodologies.[3][4] A common and effective approach involves a two-step process: the initial formation of the 3-(tert-butyl)-1H-pyrazole core followed by regioselective bromination.

Proposed Synthetic Workflow

Synthesis cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination A 4,4-Dimethyl-3-oxopentanal (tert-Butyl-malondialdehyde) C 3-(tert-butyl)-1H-pyrazole A->C Condensation (e.g., in Ethanol) B Hydrazine Hydrate B->C E This compound C->E Electrophilic Aromatic Substitution (e.g., in Acetic Acid or CHCl₃) D N-Bromosuccinimide (NBS) or Bromine (Br₂) D->E

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology (Hypothetical Protocol)
  • Synthesis of 3-(tert-butyl)-1H-pyrazole:

    • To a solution of 4,4-dimethyl-3-oxopentanal (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield 3-(tert-butyl)-1H-pyrazole.

  • Bromination to this compound:

    • Dissolve the 3-(tert-butyl)-1H-pyrazole (1.0 eq) in a solvent like chloroform or acetic acid.

    • Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution, leading to high regioselectivity.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

    • Quench the reaction with an aqueous solution of sodium thiosulfate, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the final product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Spectroscopic and Structural Characterization

Disclaimer: Specific, experimentally verified spectra for this compound are not available in the referenced literature. The following analysis is based on established principles of spectroscopy and data from structurally similar pyrazole compounds.[3][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR Spectroscopy (Expected):

    • N-H Proton: A broad singlet is expected in the downfield region (typically δ 12-14 ppm), which is characteristic of the acidic proton on the pyrazole nitrogen. Its broadness is due to quadrupole broadening and exchange.

    • C5-H Proton: A sharp singlet is expected around δ 7.5-8.0 ppm. The exact chemical shift will be influenced by the solvent and electronic effects of the adjacent substituents.

    • tert-Butyl Protons: A sharp singlet integrating to 9 protons will appear in the upfield region, likely around δ 1.3-1.5 ppm.

  • ¹³C NMR Spectroscopy (Expected):

    • C3 Carbon: The carbon bearing the tert-butyl group is expected to have a chemical shift in the range of δ 160-165 ppm.

    • C5 Carbon: This CH carbon is anticipated to appear around δ 130-135 ppm.

    • C4 Carbon: The carbon atom attached to the bromine is expected to be significantly shielded and appear at approximately δ 95-105 ppm.

    • tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon around δ 30-35 ppm and one for the three equivalent methyl carbons around δ 28-32 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

  • Electron Ionization (EI-MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 202 and 204 would be expected.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, confirming the elemental composition. For C₇H₁₁⁷⁹BrN₂, the calculated exact mass is 202.0109, and for C₇H₁₁⁸¹BrN₂, it is 204.0088.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration.

  • C-H Stretches: Absorptions for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aliphatic C-H stretching from the tert-butyl group (around 2850-2970 cm⁻¹) are expected.

  • C=N and C=C Stretches: The pyrazole ring stretching vibrations will appear in the fingerprint region, typically between 1400-1600 cm⁻¹.

  • C-Br Stretch: A weak absorption corresponding to the C-Br stretch is expected in the lower frequency region of the fingerprint, typically 500-650 cm⁻¹.

X-Ray Crystallography

While no crystal structure has been published for this compound itself, studies on derivatives and related compounds provide insight.[7] It is anticipated that in the solid state, the molecules would engage in intermolecular hydrogen bonding between the N-H group of one molecule and the pyridine-like N2 atom of an adjacent molecule, potentially forming dimers or catemeric chains.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by two key sites: the N-H proton and the C4-Bromine.

Caption: Key reaction pathways for this compound.

  • N-H Reactivity: The pyrazole N-H is weakly acidic and can be deprotonated with a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing N-alkylation, N-acylation, or reaction with protecting groups like Boc-anhydride.[8] This allows for the synthesis of N1-substituted derivatives, which can prevent unwanted side reactions or modulate biological activity.

  • C-Br Reactivity (Cross-Coupling): The C4-bromo substituent is the most valuable feature for synthetic diversification. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions.[1][6]

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities.

    • Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, respectively.

This dual reactivity makes the compound a powerful intermediate for building diverse libraries of complex molecules for screening in drug discovery and materials science.[9]

Safety and Handling

Proper safety precautions must be observed when handling this compound.

  • GHS Classification: Warning[2]

  • Hazard Statements: H302 (Harmful if swallowed)[2]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry, and tightly sealed container.

Conclusion

This compound is a valuable and versatile heterocyclic compound. Its characterization is defined by the distinct spectroscopic signatures of its tert-butyl, pyrazole ring, and bromo-substituted components. While a complete, experimentally verified dataset is not fully compiled in the public domain, a robust profile can be predicted based on foundational chemical principles and data from analogous structures. Its true power lies in its synthetic utility, where the C-Br bond serves as a linchpin for advanced molecular construction via modern cross-coupling chemistry. This guide provides the essential technical knowledge for scientists to confidently incorporate this building block into their synthetic and drug discovery programs.

References

  • Botor, E., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

  • Naeimi, H., & Zarnani, A. H. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

  • Marsini, M. A., et al. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Process Research & Development, 16(11), 1831–1837. [Link]

  • Chemeo. (n.d.). 4-Bromo-3-tert-butyl-1H-pyrazole. Retrieved from [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Retrieved from [Link]

  • Gomaa, A. M., et al. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 8(52), 29599-29608. [Link]

  • PubChemLite. (n.d.). 4-bromo-1-tert-butyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Chemical Shifts. (n.d.). Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate - Optional[13C NMR]. Retrieved from [Link]

  • Sadowski, M., et al. (2023). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 13(12), 8036-8041. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis, 10(15), 8446–8454. [Link]

  • Guda, V. V., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][3][8][10]triazines. Journal of Chemical Crystallography, 53(2), 164-177. [Link]

Sources

A Technical Guide to 4-bromo-3-(tert-butyl)-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a diverse array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. The strategic functionalization of the pyrazole ring is paramount to modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Among the vast landscape of pyrazole derivatives, 4-bromo-3-(tert-butyl)-1H-pyrazole emerges as a highly valuable and versatile building block. The presence of a bromine atom at the 4-position offers a reactive handle for a multitude of cross-coupling reactions, while the sterically demanding tert-butyl group at the 3-position can significantly influence the molecule's conformation and interaction with biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and application of this important intermediate, offering both theoretical understanding and practical protocols for the modern drug discovery laboratory.

Physicochemical Properties and Structural Attributes

  • Chemical Name: this compound

  • CAS Number: 60061-63-4

  • Molecular Formula: C₇H₁₁BrN₂

  • Molecular Weight: 203.08 g/mol

  • Appearance: Typically a solid at room temperature.

Structural Features:

The this compound molecule is characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key functional groups that dictate its reactivity and utility are:

  • The Pyrazole Core: An aromatic system that is relatively stable but susceptible to electrophilic substitution.

  • The 4-Bromo Substituent: This halogen atom is a versatile synthetic handle, enabling the introduction of a wide range of functionalities through transition metal-catalyzed cross-coupling reactions.[2]

  • The 3-tert-Butyl Group: This bulky alkyl group exerts a significant steric and electronic influence on the pyrazole ring. It can direct the regioselectivity of further reactions and provide a crucial lipophilic interaction point in a drug-receptor binding pocket.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: the formation of the 3-(tert-butyl)-1H-pyrazole core followed by regioselective bromination.

Synthesis of the 3-(tert-butyl)-1H-pyrazole Precursor

The most common and efficient method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 3-(tert-butyl)-1H-pyrazole, the logical starting material is a β-diketone bearing a tert-butyl group.

Reaction Scheme:

reagents +   NH2NH2·H2O arrow Solvent (e.g., Ethanol) Reflux diketone 1,1,1-trimethyl-2,4-pentanedione pyrazole 3-(tert-butyl)-1H-pyrazole

Caption: General synthesis of 3-(tert-butyl)-1H-pyrazole.

Detailed Protocol:

  • To a solution of 1,1,1-trimethyl-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine monohydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-(tert-butyl)-1H-pyrazole.

Causality Behind Experimental Choices:

  • Hydrazine Monohydrate: A readily available and effective source of the N-N unit required for pyrazole formation.

  • Ethanol as Solvent: A polar protic solvent that facilitates the dissolution of the starting materials and the subsequent cyclization reaction.

  • Reflux Conditions: Provides the necessary activation energy for the condensation and cyclization to proceed at a reasonable rate.

Regioselective Bromination

The bromination of 3-(tert-butyl)-1H-pyrazole is an electrophilic aromatic substitution reaction. The position of bromination is directed by the substituents on the pyrazole ring. The tert-butyl group at the 3-position, being an electron-donating group, activates the ring towards electrophilic attack. The bromination preferentially occurs at the 4-position due to a combination of electronic and steric factors.

Reaction Scheme:

reagents +   N-Bromosuccinimide (NBS) arrow Solvent (e.g., DMF) 0 °C to RT pyrazole 3-(tert-butyl)-1H-pyrazole bromopyrazole This compound

Caption: Bromination of 3-(tert-butyl)-1H-pyrazole.

Detailed Protocol: [3]

  • In a fume cupboard, dissolve 3-(tert-butyl)-1H-pyrazole (1 equivalent) in dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 20 minutes, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC until completion.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by trituration or column chromatography to obtain pure this compound.[3]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): A mild and selective brominating agent that is easier to handle than liquid bromine.[3]

  • Dimethylformamide (DMF): A polar aprotic solvent that facilitates the dissolution of the reactants and promotes the electrophilic substitution reaction.

  • Low Temperature (0 °C): Helps to control the reactivity of the brominating agent and minimize the formation of side products.

Spectroscopic Characterization

While specific, publicly available, peer-reviewed spectra for this compound are not readily found, its expected spectroscopic data can be inferred from the analysis of closely related structures.

Expected ¹H NMR Spectral Features:

  • A singlet for the C5-H proton, expected to be in the aromatic region.

  • A broad singlet for the N-H proton.

  • A singlet for the nine equivalent protons of the tert-butyl group in the aliphatic region.

Expected ¹³C NMR Spectral Features:

  • Signals for the three aromatic carbons of the pyrazole ring (C3, C4, and C5). The C4 carbon, being attached to bromine, will be significantly shifted.

  • Signals for the quaternary carbon and the three methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

  • A characteristic N-H stretching vibration.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C=C and C=N stretching vibrations within the pyrazole ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom serves as a key point for diversification, allowing for the introduction of various substituents through cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This enables the exploration of the chemical space around the pyrazole core to optimize pharmacological properties.[2][4]

Workflow for Utilizing this compound in Drug Discovery:

A Synthesis of This compound B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B C Introduction of Diverse Aryl/Heteroaryl Groups B->C D Library of Novel Pyrazole Derivatives C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Drug discovery workflow.

Examples of Therapeutic Areas:

  • Oncology: Pyrazole derivatives are known to exhibit anticancer activity through various mechanisms, including kinase inhibition.[5]

  • Infectious Diseases: Functionalized pyrazoles have shown promise as antibacterial and antifungal agents.[4]

  • Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in drugs targeting CNS receptors.[4]

Safety and Handling

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • Skin Contact: Wash off immediately with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move person into fresh air.

  • Ingestion: Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis is achievable through a straightforward and scalable two-step sequence. The presence of the bromine atom and the tert-butyl group provides a unique combination of reactivity and steric influence, making it an ideal starting point for the generation of diverse libraries of novel compounds for drug discovery. A thorough understanding of its synthesis, characterization, and safe handling is essential for any researcher aiming to leverage the potential of the pyrazole scaffold in the development of new therapeutic agents.

References

  • 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid Chemical Label. Available at: [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • 4-Bromo-1H-pyrazole Safety Data Sheet. Available at: [Link]

  • MSDS of 4-bromo-3-(propan-2-yl)-1H-pyrazole. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • 4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem. Available at: [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate. Available at: [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Available at: [Link]

  • A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ResearchGate. Available at: [Link]

  • Bromination of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Regioselectivity of pyrazole bromination. Reddit. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

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The Genesis of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus holds a place of particular distinction. This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, agrochemicals, and material science. Its journey from a 19th-century laboratory curiosity to a privileged scaffold in blockbuster drugs is a testament to the enduring power of fundamental synthetic chemistry. This technical guide delves into the discovery and rich history of pyrazole compounds, offering not just a chronological account, but also an exploration of the scientific reasoning and experimental evolution that cemented their importance. As we trace the lineage of these remarkable molecules, we uncover a story of serendipity, meticulous investigation, and the profound impact of a simple heterocyclic ring on science and society.

The Dawn of Pyrazole Chemistry: Ludwig Knorr and the Birth of a New Heterocycle

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating quinine analogues, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine.[2] His initial hypothesis was that this condensation would yield a quinoline derivative. However, the resulting crystalline solid exhibited properties inconsistent with the expected structure. This serendipitous discovery marked the first synthesis of a substituted pyrazole, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[2][3] This seminal event, now famously known as the Knorr pyrazole synthesis, laid the foundation for the entire field of pyrazole chemistry.[1][4][5]

The Knorr Pyrazole Synthesis: A Foundational Protocol

The original Knorr synthesis is a robust and versatile method for constructing the pyrazole ring that remains relevant to this day.[4][6] It involves the condensation of a β-ketoester with a hydrazine derivative.[1]

Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone [2]

  • Reactants:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)

  • Procedure:

    • Combine phenylhydrazine and ethyl acetoacetate in a suitable reaction vessel at ambient temperature. An initial condensation reaction occurs, forming an oily intermediate and water.

    • Separate the aqueous layer from the oily condensation product.

    • Heat the oily intermediate on a water bath for an extended period. This promotes cyclization through the elimination of ethanol.

    • Upon cooling, the product solidifies. The crude 1-phenyl-3-methyl-5-pyrazolone is then collected. Modern procedures would typically include a recrystallization step from a solvent like ethanol for purification.

Structural Elucidation: From a Quinoline Hypothesis to a Pyrazolone Reality

Initially, Knorr was not entirely certain of the structure of his new compound. The elemental analysis was correct, but the chemical behavior was unexpected for a quinoline derivative. It took several years of further research by Knorr and others to definitively establish the five-membered heterocyclic structure of a pyrazolone. This process of structural elucidation was a critical step in recognizing the novelty and potential of this new class of compounds.

The Unveiling of the Parent: Eduard Buchner and the Synthesis of Pyrazole

While Knorr had synthesized a derivative, the parent pyrazole ring, unsubstituted, remained elusive until 1889. It was another German chemist, Eduard Buchner, who first prepared pyrazole itself.[7][8] Buchner, who would later win the Nobel Prize in Chemistry in 1907 for his work on fermentation, synthesized pyrazole through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[7][9][10] This achievement provided the fundamental building block for a deeper understanding of the chemical and physical properties of the pyrazole nucleus.

The Evolution of Synthesis: Expanding the Pyrazole Toolkit

Following the pioneering work of Knorr and Buchner, the 20th century witnessed a dramatic expansion in the synthetic methodologies available for constructing pyrazole rings. This evolution was driven by the growing recognition of the utility of pyrazoles in various applications.

The Paal-Knorr Synthesis and its Variants

The Knorr pyrazole synthesis is a specific instance of a broader class of reactions known as the Paal-Knorr synthesis, which is used to synthesize five-membered heterocyclic rings. The reaction of 1,3-dicarbonyl compounds with hydrazines became a cornerstone for accessing a wide variety of substituted pyrazoles.[8][11][12] The regioselectivity of the reaction, particularly with unsymmetrical 1,3-diketones, became a subject of intense study, with reaction conditions often influencing which isomer is favored.[13]

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds through a series of condensation and cyclization steps. The mechanism involves the initial formation of a hydrazone, followed by an intramolecular condensation to form the heterocyclic ring.[1][11]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Dipole 1,3-Dipole (e.g., Diazoalkane) Pyrazole Pyrazole Dipole->Pyrazole Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Pyrazole [3+2] Cycloaddition

Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

Other Notable Synthetic Developments

Over the years, numerous other methods for pyrazole synthesis have been developed, each with its own advantages and applications. These include:

  • From Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines has been a known method for over a century, providing another route to pyrazole derivatives. [8]* From Vinyl Ketones: Similar to acetylenic ketones, vinyl ketones can also serve as precursors to pyrazoles when reacted with hydrazines. [12]* Multi-component Reactions: More recently, multi-component reactions have gained prominence as an efficient and atom-economical way to synthesize complex pyrazole-containing molecules in a single step.

The Rise of a Pharmaceutical Powerhouse: Pyrazoles in Medicine

The biological significance of pyrazole derivatives was recognized shortly after their discovery. Knorr's initial pyrazolone, after methylation, became the first commercially successful synthetic drug, Antipyrine (phenazone), in 1883. [3][14][15]This potent analgesic and antipyretic agent marked the beginning of a new era in medicine and firmly established the therapeutic potential of the pyrazole scaffold. [16][17] The success of Antipyrine spurred further research, leading to the development of a plethora of pyrazole-based drugs with a wide range of biological activities. [18][19]Today, the pyrazole nucleus is a key pharmacophore in numerous blockbuster drugs, including: [20][21][22]

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis and pain. [21]* Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for the treatment of erectile dysfunction. [20][21]* Rimonabant (Acomplia®): A cannabinoid receptor antagonist formerly used as an anti-obesity drug. [20]* Fipronil: A broad-spectrum insecticide widely used in agriculture and veterinary medicine. [23] The diverse pharmacological activities of pyrazole derivatives are a testament to the versatility of this heterocyclic core. [19]They have been shown to exhibit anti-inflammatory, anticancer, antimicrobial, antiviral, antidiabetic, and neuroprotective properties, among others. [18]

Conclusion and Future Outlook

From its serendipitous discovery in a 19th-century German laboratory to its current status as a privileged scaffold in modern drug discovery, the journey of the pyrazole ring is a compelling narrative of scientific progress. The foundational work of chemists like Ludwig Knorr and Eduard Buchner paved the way for over a century of innovation in synthetic chemistry and medicinal science. The continued development of novel synthetic methods and the ongoing exploration of the vast chemical space occupied by pyrazole derivatives ensure that this remarkable heterocycle will remain at the forefront of scientific research for the foreseeable future. The history of pyrazole is not merely a look into the past; it is a source of inspiration for the future, reminding us that even the most unassuming of molecules can possess the power to change the world.

References

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 16, 2026, from [Link]

  • Eduard Buchner. (n.d.). Oxford Reference. Retrieved January 16, 2026, from [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023, April 19). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Phenazone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Merck Index. Retrieved January 16, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Eduard Buchner. (2017, April 15). Famous Scientists. Retrieved January 16, 2026, from [Link]

  • Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (2022). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2022(31), e202200632.
  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chemtik. Retrieved January 16, 2026, from [Link]

  • Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 16, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Chronological representation of some approved pyrazole derivative drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 16, 2026, from [Link]

  • Antipyrine. (n.d.). Britannica. Retrieved January 16, 2026, from [Link]

  • Synthesis of Antipyrine drug and its derivatives.pptx. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Some examples of pyrazole-based commercial drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Eduard Buchner. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Chemistry of Antipyrine. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Eduard Buchner – Facts. (n.d.). NobelPrize.org. Retrieved January 16, 2026, from [Link]

  • Review on Synthesis of pyrazole and pyrazolines. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

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physical and chemical properties of 4-bromo-3-(tert-butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-bromo-3-(tert-butyl)-1H-pyrazole

Foreword: Navigating the Landscape of a Versatile Heterocycle

To the researchers, medicinal chemists, and materials scientists at the forefront of innovation, this document serves as a comprehensive technical guide on this compound. This particular substituted pyrazole stands as a pivotal building block, embodying the unique reactivity and structural features that make the pyrazole core a cornerstone of modern chemical synthesis. The strategic placement of a bulky tert-butyl group and a reactive bromine atom creates a molecule with significant potential for constructing complex molecular architectures.

In the following sections, we will move beyond a simple recitation of facts. Instead, we will delve into the causality behind its properties, the logic of its synthetic pathways, and the practicalities of its application in cross-coupling reactions—a staple in contemporary drug discovery. This guide is structured to provide not just data, but actionable insights, grounded in established chemical principles and supported by authoritative references.

Core Physicochemical & Structural Characteristics

This compound (CAS No. 60061-63-4) is a heterocyclic organic compound. The structure is defined by a five-membered aromatic pyrazole ring, substituted at the 3-position with a sterically demanding tert-butyl group and at the 4-position with a bromine atom. The presence of the N-H proton allows for tautomerism, though the 3-(tert-butyl) isomer is explicitly named.

Molecular Structure

The chemical structure dictates the molecule's reactivity and physical properties. The electron-withdrawing bromine atom influences the electronics of the pyrazole ring, while the bulky tert-butyl group provides steric hindrance that can direct reactions at other sites.

Caption: Structure of this compound.

Summary of Physical Properties

Quantitative experimental data for this specific molecule, such as melting point and boiling point, are not widely published in readily accessible literature. The data presented below are compiled from supplier information and computational predictions.

PropertyValueSource
CAS Number 60061-63-4
Molecular Formula C₇H₁₁BrN₂
Molecular Weight 203.08 g/mol
Physical Form Solid
InChI Key AJQIBAOGDNNNPC-UHFFFAOYSA-N

Spectroscopic Profile and Characterization

While a full experimental spectroscopic dataset for this compound is not available in peer-reviewed literature, we can predict its spectral characteristics based on the analysis of its functional groups and data from analogous structures. These predictions are crucial for reaction monitoring and quality control during synthesis.

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show three main signals:

  • N-H Proton: A broad singlet, typically in the range of δ 10-13 ppm. The exact chemical shift and broadness are highly dependent on solvent and concentration due to hydrogen bonding.

  • Pyrazole C5-H: A singlet appearing in the aromatic region, estimated around δ 7.5-7.8 ppm.

  • tert-Butyl Protons: A sharp singlet integrating to 9 protons, located in the upfield region, typically around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton. Based on data from related substituted pyrazoles, the following approximate chemical shifts can be expected:

  • Pyrazole C3 & C5: These carbons attached to nitrogen atoms will appear downfield, likely in the δ 130-150 ppm range. The carbon bearing the tert-butyl group (C3) will be a quaternary carbon with a lower intensity.

  • Pyrazole C4: The carbon atom bonded to the bromine (C4) is expected to be significantly upfield-shifted due to the heavy atom effect, likely appearing in the δ 95-105 ppm range.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around δ 30-35 ppm, and the four equivalent methyl carbons will produce a sharp signal around δ 28-32 ppm.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). For C₇H₁₁BrN₂, the molecular ion peaks would be expected at m/z 202 and 204. A major fragmentation pathway would likely involve the loss of a methyl group (M-15) from the tert-butyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the tert-butyl group.

  • C=N and C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A vibration in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Reactivity

Representative Synthetic Protocol: Electrophilic Bromination

While a specific published synthesis for this compound is elusive, a plausible and robust laboratory-scale synthesis can be designed based on the direct bromination of the precursor, 3-(tert-butyl)-1H-pyrazole. The choice of brominating agent is critical; N-Bromosuccinimide (NBS) is an ideal candidate as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and side reactions.

Start 3-(tert-butyl)-1H-pyrazole + NBS Solvent Choose Inert Solvent (e.g., CH₂Cl₂, THF) Start->Solvent Dissolve Reaction Stir at Room Temp (Monitor by TLC/GC-MS) Solvent->Reaction Combine Workup Aqueous Workup (e.g., Na₂S₂O₃ to quench excess Br₂) Reaction->Workup Reaction Complete Purify Column Chromatography (Silica Gel) Workup->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 3-(tert-butyl)-1H-pyrazole (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). The choice of an inert solvent is crucial to prevent side reactions.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution at 0 °C (ice bath). A slight excess of NBS ensures complete conversion of the starting material. The reaction is typically exothermic, and portion-wise addition helps control the temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine and NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Chemical Reactivity and Utility in Synthesis

The primary utility of this compound in drug discovery and materials science stems from the reactivity of its C-Br bond. This site serves as a synthetic handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling:

This is arguably the most important reaction for this class of compounds. The C(sp²)-Br bond readily participates in palladium-catalyzed Suzuki-Miyaura coupling with a wide range of aryl or heteroaryl boronic acids (or their esters).[1] This reaction forms a new C-C bond, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmacologically active molecules.[2]

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[3][4]

Application in Drug Discovery: A Suzuki Coupling Protocol

To illustrate the practical utility of this compound, a detailed, self-validating protocol for a Suzuki-Miyaura coupling reaction is provided below. This protocol is designed to be robust and adaptable for library synthesis in a drug discovery setting.

Objective: To synthesize a 3-(tert-butyl)-4-aryl-1H-pyrazole derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)[5]

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Experimental Protocol:

  • Inert Atmosphere: Set up a Schlenk flask or a microwave vial containing a stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq). The use of a slight excess of the boronic acid drives the reaction to completion.

  • Solvent Degassing: In a separate flask, degas the solvent mixture (e.g., 1,4-Dioxane and water) by bubbling with argon for 15-20 minutes. This removes dissolved oxygen which can deactivate the catalyst.

  • Catalyst Addition: Add the degassed solvent to the reaction flask, followed by the palladium catalyst (5 mol%). The reaction mixture is often degassed for a further 5-10 minutes.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. A self-validating system would involve running a control reaction without the palladium catalyst to ensure the transformation is catalyst-dependent.

  • Workup: After the starting material is consumed (typically 4-18 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired 3-(tert-butyl)-4-aryl-1H-pyrazole product.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral; H302). It may also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8°C.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined structure, featuring a reactive bromine atom and a sterically influential tert-butyl group, makes it an ideal substrate for constructing diverse molecular libraries, particularly through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction. While detailed experimental data on its physical properties are sparse, its chemical behavior is predictable and highly useful. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the pace of discovery in medicine and materials science.

References

  • Cai, M., et al. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances. Available at: [Link]

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • SpectraBase. Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate [13C NMR]. Available at: [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • PubChem. 4-Bromopyrazole. Available at: [Link]

  • Kumpins, V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Hosseini-Sarvari, M., & Moeini, F. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

  • Davoodnia, A., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

  • NIST. 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Available at: [Link]

  • PubChemLite. 4-bromo-5-(tert-butyl)-1h-pyrazol-3-amine. Available at: [Link]

  • SpectraBase. Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate [ATR-IR]. Available at: [Link]

  • Verbraak, B., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Fensome, A., et al. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters. Available at: [Link]

  • NRO Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • PubChemLite. 4-bromo-1-tert-butyl-1h-pyrazole-3-carboxylic acid. Available at: [Link]

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  • NIST. 1H-Pyrazole. NIST Chemistry WebBook. Available at: [Link]

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Methodological & Application

Synthesis of 4-bromo-3-(tert-butyl)-1H-pyrazole: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic protocols for the preparation of 4-bromo-3-(tert-butyl)-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process commencing with the construction of the pyrazole core via the condensation of 4,4-dimethyl-3-oxopentanal with hydrazine hydrate, followed by a regioselective bromination at the C4 position using N-bromosuccinimide (NBS). This document provides detailed, step-by-step experimental procedures, mechanistic insights, and critical process parameters to ensure successful and reproducible synthesis. The protocols are designed for researchers, scientists, and drug development professionals, offering both practical instructions and the underlying chemical principles.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The tert-butyl group at the 3-position can provide steric bulk and improve metabolic stability, while the bromine atom at the 4-position serves as a key functional handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This makes this compound a highly sought-after intermediate for the generation of diverse chemical libraries in drug discovery campaigns.

This guide presents a reliable and scalable two-step synthesis of this compound. The initial step involves the classical Knorr-type pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine. The subsequent step is a regioselective electrophilic bromination, a common and effective method for the functionalization of electron-rich heterocyclic systems.[1]

Overall Synthetic Strategy

The synthesis of this compound is achieved through a sequential two-step process. The first step is the formation of the pyrazole ring, and the second is the regioselective bromination of this ring.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Regioselective Bromination Start 4,4-Dimethyl-3-oxopentanal + Hydrazine Hydrate Step1_Product 3-(tert-butyl)-1H-pyrazole Start->Step1_Product Condensation Step2_Product This compound Step1_Product->Step2_Product NBS, DMF, 0 °C

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(tert-butyl)-1H-pyrazole

This protocol describes the synthesis of the pyrazole core through the cyclocondensation of 4,4-dimethyl-3-oxopentanal with hydrazine hydrate. The use of a 1,3-dicarbonyl compound is a classic and reliable method for constructing the pyrazole ring.[2]

Reaction Mechanism:

G Start 4,4-Dimethyl-3-oxopentanal + Hydrazine Hydrate Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Addition Product 3-(tert-butyl)-1H-pyrazole Intermediate->Product Intramolecular Cyclization & Dehydration SideProduct 2 H₂O Product->SideProduct

Figure 2: Reaction mechanism for the synthesis of 3-(tert-butyl)-1H-pyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4,4-Dimethyl-3-oxopentanal128.1810.0 g78.0 mmol
Hydrazine hydrate (~64% hydrazine)50.064.88 g (4.74 mL)78.0 mmol
Ethanol46.07100 mL-
Acetic Acid (glacial)60.051 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Ethyl Acetate88.11As needed-
Hexanes-As needed-

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (78.0 mmol) of 4,4-dimethyl-3-oxopentanal in 100 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, add 4.74 mL (78.0 mmol) of hydrazine hydrate followed by 1 mL of glacial acetic acid (as a catalyst).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford 3-(tert-butyl)-1H-pyrazole as a colorless oil or a low-melting solid.

Step 2: Synthesis of this compound

This protocol details the regioselective bromination of 3-(tert-butyl)-1H-pyrazole at the C4 position using N-bromosuccinimide (NBS). The electron-rich nature of the pyrazole ring facilitates electrophilic aromatic substitution, and the C4 position is the most electronically and sterically favored site for this reaction.[1]

Reaction Mechanism:

G Start 3-(tert-butyl)-1H-pyrazole + NBS Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation SideProduct Succinimide Product->SideProduct

Sources

use of 4-bromo-3-(tert-butyl)-1H-pyrazole as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 4-bromo-3-(tert-butyl)-1H-pyrazole in Synthetic Chemistry

Introduction: The Strategic Advantage of a Bulky Building Block

In the landscape of modern drug discovery and materials science, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry.[3][4] Within this important class of heterocycles, This compound (CAS No. 60061-63-4) has emerged as a particularly valuable synthetic intermediate.[5][6]

This guide provides an in-depth look at the applications and protocols involving this reagent. The strategic placement of a bulky tert-butyl group at the C3 position offers significant steric influence, which can direct synthetic transformations and modulate the physicochemical properties of the final molecule, such as solubility and metabolic stability.[7] The bromine atom at the C4 position serves as a versatile and reactive handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[8] This combination of features makes this compound a powerful tool for researchers aiming to construct complex molecular architectures with tailored functions.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValueReference
CAS Number 60061-63-4[5]
Molecular Formula C₇H₁₁BrN₂[5]
Molecular Weight 203.08 g/mol [5]
Appearance Solid[5]
InChI Key AJQIBAOGDNNNPC-UHFFFAOYSA-N[5]
Hazard Class Acute Toxicity (Oral), Category 4[5]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its function as an electrophilic partner in cross-coupling reactions. The C4-Br bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and regioselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[9][10] Using this compound in this reaction allows for the direct attachment of various aryl or heteroaryl groups at the C4 position. This is a critical step in the synthesis of many kinase inhibitors and other targeted therapeutics where a specific vector at this position is required for binding to a biological target.[3][11]

The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the bromopyrazole to a Pd(0) species, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[9]

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Combine: - this compound - Aryl Boronic Acid/Ester - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O) degas 2. Degas Mixture (Argon Purge) reagents->degas catalyst 3. Add Pd Catalyst & Ligand degas->catalyst heat 4. Heat Reaction (e.g., 80-100 °C) catalyst->heat quench 5. Quench & Extract heat->quench purify 6. Purify Product (Column Chromatography) quench->purify caption General workflow for Suzuki-Miyaura coupling. Buchwald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Combine: - this compound - Amine Coupling Partner - Strong Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) degas 2. Degas Mixture (Inert Atmosphere) reagents->degas catalyst 3. Add Pd Catalyst & Ligand (e.g., tBuDavePhos) degas->catalyst heat 4. Heat Reaction (e.g., 90-110 °C) catalyst->heat quench 5. Filter & Concentrate heat->quench purify 6. Purify Product (Column Chromatography) quench->purify caption General workflow for Buchwald-Hartwig amination.

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derivatization of 4-bromo-3-(tert-butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of 4-bromo-3-(tert-butyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyrazole Scaffold

Nitrogen-containing heterocycles are foundational pillars in medicinal chemistry, offering a rich tapestry of biological activities.[1] Among these, the pyrazole nucleus is a privileged scaffold, present in a remarkable array of therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and antidepressant properties.[1][2][3] Marketed drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant underscore the therapeutic potential embedded within the pyrazole core.[2][3]

The specific building block, this compound, represents a particularly valuable starting material for chemical library synthesis and drug discovery programs. Its strategic utility arises from three key features:

  • The C4-Bromo Group: A versatile handle for a host of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, alkynyl, and amino substituents.

  • The N1-H Site: A reactive proton that allows for regioselective N-alkylation or N-arylation, profoundly influencing the molecule's physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • The C3-tert-Butyl Group: A bulky, lipophilic group that provides steric influence, potentially directing reactions at other positions and often playing a critical role in binding to biological targets.

This guide provides a detailed exploration of the primary derivatization strategies for this compound, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Derivatization Pathways

The functionalization of this compound can be systematically approached by targeting its distinct reactive sites. The following diagram illustrates the principal pathways for derivatization, which form the core of our discussion.

G cluster_N1 N1-H Functionalization cluster_C4 C4-Br Cross-Coupling cluster_C5 C5-H Functionalization A This compound B N-Alkylation / N-Arylation A->B Base + R-X C Suzuki-Miyaura Coupling (C-C Bond) A->C Pd Catalyst, Base + R-B(OH)2 D Sonogashira Coupling (C-C Bond) A->D Pd/Cu Catalyst, Base + Terminal Alkyne E Buchwald-Hartwig Amination (C-N Bond) A->E Pd Catalyst, Ligand, Base + R2NH F Direct C-H Activation (Advanced) A->F Metal Catalyst + Coupling Partner

Caption: Key derivatization routes for this compound.

Section 1: N-H Functionalization via Alkylation

Scientific Rationale: Modification at the N1 position is a cornerstone of pyrazole chemistry. The choice of substituent can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. N-alkylation is often the first step in a synthetic sequence, not only to introduce a desired functional group but also to protect the N-H proton, preventing unwanted side reactions in subsequent cross-coupling steps.

While standard alkylation with alkyl halides under basic conditions is common, more sophisticated methods have been developed for introducing sterically demanding groups. One such elegant method employs trichloroacetimidate electrophiles with a Brønsted acid catalyst, which is particularly effective for adding secondary and tertiary alkyl groups like tert-butyl.[4][5]

Protocol 1: General N1-Alkylation with an Alkyl Halide

This protocol describes a standard procedure for introducing a primary or secondary alkyl group onto the pyrazole nitrogen.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the pyrazole in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clear as the pyrazole salt forms.

  • Add the alkyl halide (1.1 eq) dropwise via syringe at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N1-alkylated pyrazole.

Section 2: C4-Br Functionalization via Cross-Coupling Reactions

The C4-bromo substituent is the gateway to profound molecular diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Scientific Rationale: The Suzuki-Miyaura coupling is arguably the most versatile method for creating biaryl and heteroaryl-aryl structures.[6] The reaction's robustness, mild conditions, and the commercial availability of a vast library of boronic acids make it a workhorse in drug discovery. For 4-bromopyrazoles, this reaction allows the direct installation of diverse aromatic and heteroaromatic rings. To ensure success, the pyrazole N-H is often protected (e.g., with a trityl group) to prevent N-arylation and other side reactions, though some modern catalyst systems can tolerate the free N-H.[7][8]

Protocol 2: Suzuki-Miyaura Coupling of an N-Protected Pyrazole

This protocol outlines a general procedure for coupling an N-trityl protected 4-bromopyrazole with an arylboronic acid.

Materials:

  • 4-bromo-1-trityl-3-(tert-butyl)-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk tube, combine the N-trityl protected pyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Seal the tube and heat the reaction mixture to 90 °C for 6-12 hours with vigorous stirring. Monitor reaction completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the 4-aryl-1-trityl-3-(tert-butyl)-1H-pyrazole. The trityl group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if desired.

ParameterCondition 1[9]Condition 2[7]
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (10 mol%)
Ligand -SPhos (20 mol%)
Base Na₂CO₃ (2.5 eq)K₃PO₄ (2.0 eq)
Solvent Dioxane/H₂O (4:1)Toluene
Temperature 90 °C100 °C
Typical Yield Good to ExcellentGood to Excellent
Table 1. Comparative Conditions for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties

Scientific Rationale: The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds, installing a synthetically versatile alkyne group at the C4 position.[10] This functionality can serve as a rigid linker or be further elaborated into other structures, such as 1,2,3-triazoles via cycloaddition. The reaction typically employs a dual-catalyst system of palladium and copper(I), although effective copper-free methods have also been developed to prevent the common side reaction of alkyne homocoupling.[11]

Protocol 3: Copper-Free Sonogashira Coupling

This protocol is adapted from modern methods that avoid copper co-catalysts, leading to cleaner reactions and simpler purification.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • XPhos (6 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ and the XPhos ligand.

  • Evacuate and backfill with Argon three times.

  • Add anhydrous THF, followed by the this compound, the terminal alkyne, and triethylamine.

  • Seal the tube and heat the mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyne.

  • Stir for 4-24 hours, monitoring the reaction by TLC.

  • Once complete, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the 4-alkynyl-3-(tert-butyl)-1H-pyrazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[12][13] This reaction allows for the direct coupling of primary or secondary amines with the C4-bromo position, yielding 4-aminopyrazole derivatives, a common motif in bioactive molecules.[14] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[12] Studies have shown that for 4-halopyrazoles, using a protected substrate (e.g., N-trityl) and a specific ligand like tBuDavePhos can be highly effective.[14][15][16]

G cluster_reactants cluster_products Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination ArNR2 Ar-NR2 Ar-Pd(II)-NR2(L)->ArNR2 ArBr Ar-Br ArBr->Pd(0)L R2NH R2NH R2NH->Ar-Pd(II)-Br(L)

Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.

Protocol 4: Buchwald-Hartwig Amination of an N-Protected Pyrazole

This protocol is based on optimized conditions for the C4-amination of 4-bromo-1-tritylpyrazole.[14][16]

Materials:

  • 4-bromo-1-trityl-3-(tert-butyl)-1H-pyrazole (1.0 eq)

  • Amine (primary or secondary) (1.2-2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Pd(dba)₂ (5-10 mol% Pd)

  • tBuDavePhos (10-20 mol%)

  • Potassium tert-butoxide (KOtBu) or Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous Xylene or Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, tBuDavePhos ligand, and base to a dry reaction vessel.

  • Add the N-trityl protected pyrazole and the solvent (Xylene).

  • Finally, add the amine coupling partner.

  • Seal the vessel and heat to 110-130 °C. Microwave irradiation can also be used to accelerate the reaction.[16]

  • Stir for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting 4-amino-1-trityl-3-(tert-butyl)-1H-pyrazole by column chromatography.

Section 3: Advanced Strategy - C5-H Functionalization

Scientific Rationale: While derivatization at the N1 and C4 positions is well-established, direct functionalization of the C5-H bond represents a more modern and atom-economical approach. Transition-metal-catalyzed C-H activation/functionalization reactions avoid the need for pre-functionalized substrates (like halides or boronic acids).[17] For the pyrazole ring, the C5 position is often the most accessible for such transformations. These reactions are typically directed by a group on the N1 nitrogen and can be used to install aryl, alkyl, or other functionalities. While specific, optimized protocols for this compound are less common in general literature, this remains a frontier area for creating novel derivatives.

Conclusion and Outlook

This compound is a richly functionalized scaffold that offers chemists multiple avenues for synthetic exploration. By leveraging classical N-alkylation alongside a powerful suite of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings—researchers can rapidly generate diverse libraries of novel compounds. The strategic application of these protocols enables the systematic modification of the pyrazole core, facilitating the optimization of biological activity and the development of next-generation therapeutics. The continued exploration of advanced methods like direct C-H functionalization will further expand the synthetic toolbox, unlocking even greater potential from this valuable heterocyclic building block.

References

  • F. F. F. de Assis, P. A. T. de Oliveira, A. F. de C. Pena, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC). Available at: [Link]

  • M. A. G. Raja, M. A. Aal-Kahtani, M. S. Al-Ghamdi, et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. Available at: [Link]

  • (2014).
  • (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available at: [Link]

  • F. F. F. de Assis, P. A. T. de Oliveira, A. F. de C. Pena, et al. (2016). Review: biologically active pyrazole derivatives. RSC Publishing. Available at: [Link]

  • (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • A. V. Karchava, M. A. Yurovskaya. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole a. ResearchGate. Available at: [Link]

  • Y. Usami, Y. Ochi, H. Ichikawa, M. Arimoto. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central (PMC). Available at: [Link]

  • (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • B. M. Auer, J. M. Cox, J. E. Spangler. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Y. Usami, H. Ichikawa, M. Nishioka, M. Arimoto. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub. Available at: [Link]

  • A. M. C. B. S. Raposo, A. M. L. G. Oliveira, J. A. G. Williams, et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Publications. Available at: [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • M. A. Moletsane, B. C. E. Makhubela, J. C. A. Festus. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. Available at: [Link]

  • B. M. Auer, J. M. Cox, J. E. Spangler. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-bromo-3-(tert-butyl)-1H-pyrazole in the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern oncology and immunology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of small molecule inhibitors a cornerstone of targeted therapy.[1][2] Within the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold"—a structural motif that consistently appears in successful kinase inhibitors.[2] Its unique arrangement of nitrogen atoms allows it to serve as an effective hinge-binder, forming key hydrogen bonds within the ATP-binding pocket of many kinases, a mechanism critical for competitive inhibition.[1][2]

This guide focuses on a particularly valuable building block: 4-bromo-3-(tert-butyl)-1H-pyrazole (CAS No. 60061-63-4).[3] This reagent is strategically designed for versatility. The bromine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties to explore the solvent-exposed region of the kinase active site.[4] Simultaneously, the bulky tert-butyl group at the C3 position acts as a potent hydrophobic anchor, often occupying a specific hydrophobic pocket within the kinase, thereby enhancing both potency and selectivity. The N1 position of the pyrazole ring offers an additional site for substitution, further enabling the fine-tuning of physicochemical and pharmacokinetic properties.

These application notes provide a comprehensive overview of the core synthetic transformations involving this compound and detail robust protocols for its application in the synthesis of next-generation kinase inhibitors.

PropertyValueReference
CAS Number 60061-63-4[3][5]
Molecular Formula C₇H₁₁BrN₂[3]
Molecular Weight 203.09 g/mol [3]
Appearance Solid
Hazard Codes H302 (Harmful if swallowed)

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most powerful and common application of this compound is its use as an electrophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction forges a carbon-carbon bond between the C4 position of the pyrazole and a variety of organoboron reagents, providing a modular and highly efficient route to a vast library of analogues.[7][8]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species (e.g., a boronic acid or pinacol ester) is activated by a base. The organic group is then transferred from the boron atom to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Pyrazolyl)(Br) Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Pyrazolyl)(R') RedElim Reductive Elimination Product Coupled Product (R-R') RedElim->Product Pyrazole 4-Bromo-3-(t-Bu)-Pyrazole (R-Br) Pyrazole->OxAdd Boronic Aryl Boronic Acid (R'-B(OH)₂) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki Coupling with an Arylboronic Acid

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, base, and solvent may be required for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (e.g., 203 mg, 1.0 mmol).

  • Reagent Addition: Add the arylboronic acid (1.2 mmol) and sodium carbonate (265 mg, 2.5 mmol).

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). Degas the mixture thoroughly by bubbling inert gas through the solution for 15-20 minutes.

    • Scientist's Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the vessel and heat the reaction mixture to 85-90 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-(tert-butyl)-4-aryl-1H-pyrazole.

Rationale for Component Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source suitable for a wide range of substrates. For more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more advanced catalysts incorporating ligands like XPhos or SPhos may be necessary.[10]

  • Base: Sodium carbonate is a cost-effective and moderately strong base sufficient for most boronic acids. For less reactive partners, stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can accelerate the transmetalation step.[6]

  • Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic-soluble pyrazole and the often water-soluble inorganic base, facilitating the reaction.

Secondary Derivatization: N-Arylation of the Pyrazole Core

After functionalizing the C4 position, the N1 position of the pyrazole ring can be derivatized, most commonly through Buchwald-Hartwig or Ullmann-type N-arylation reactions.[10] This step is crucial for introducing substituents that can modulate solubility, cell permeability, and metabolic stability, or form additional interactions with the target kinase.

Detailed Protocol: Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed N-arylation of a 3,4-disubstituted pyrazole with an aryl bromide.

Materials:

  • 3-(tert-butyl)-4-aryl-1H-pyrazole (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the pyrazole substrate (1.0 mmol), aryl bromide (1.1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inerting: Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction for 12-24 hours, monitoring by LC-MS.[10]

  • Workup & Purification: Follow a similar aqueous workup and chromatographic purification procedure as described in Section 2.2.

Application Case Study: Synthesis of a Representative Kinase Inhibitor

The following workflow illustrates the synthesis of a hypothetical, yet representative, kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[11][12]

workflow start This compound step1 Suzuki Coupling (Section 2.2 Protocol) Reagent: 4-aminophenylboronic acid start->step1 intermediate 4-(4-aminophenyl)-3-(tert-butyl)-1H-pyrazole step1->intermediate step2 Amide Coupling Reagent: Pyridine-3-carbonyl chloride, Pyridine intermediate->step2 final_product Final Inhibitor N-(4-(3-(tert-butyl)-1H-pyrazol-4-yl)phenyl)nicotinamide step2->final_product

Caption: Synthetic workflow for a representative VEGFR2 inhibitor.

This synthetic route leverages the modularity of the starting material. The Suzuki coupling first installs a key pharmacophore (the aminophenyl group), which then serves as an attachment point for a second fragment (the nicotinamide moiety) known to interact with the hinge region of many kinases.

Biological Evaluation Data (Representative)

The final compounds synthesized via these methods would be subjected to in vitro kinase assays to determine their inhibitory potency (IC₅₀).

CompoundTarget KinaseIC₅₀ (nM)Rationale for Activity
Final Inhibitor VEGFR215The pyrazole N-H and nicotinamide nitrogen can form H-bonds with the kinase hinge region. The tert-butyl group occupies a hydrophobic pocket, and the bi-aryl system optimizes positioning in the ATP site.
Final Inhibitor CDK2> 1000The specific geometry and electronics of the inhibitor are tailored for the VEGFR2 active site, leading to lower affinity for other kinases like CDK2, thus demonstrating selectivity.

Conclusion

This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its pre-installed bulky hydrophobic group and a versatile reactive handle for cross-coupling provide a rapid and modular entry point to potent and selective kinase inhibitors. The robust protocols detailed herein for Suzuki-Miyaura coupling and N-arylation offer researchers a reliable foundation for exploring novel chemical space in the ongoing quest for targeted therapeutics.

References

  • Scuderi, M. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gatla, S., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

  • AKos Consulting & Solutions. (n.d.). 4-Bromo-3-tert-butyl-1H-pyrazole. AKos Consulting & Solutions. Available at: [Link]

  • Heim, C., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Mihai, D. P., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Breit, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. ResearchGate. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • Organic Syntheses. (2015). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Syntheses. Available at: [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Medium. Available at: [Link]

  • SciELO México. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). Molecules. Available at: [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • PubMed. (2023). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry. Available at: [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

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Application Notes & Protocols: Strategic Functionalization of the 4-Bromo-3-(tert-butyl)-1H-pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The strategic introduction of diverse substituents onto the pyrazole ring is paramount for modulating pharmacological properties such as potency, selectivity, and ADME profiles. This guide provides a comprehensive overview and detailed protocols for the targeted functionalization of 4-bromo-3-(tert-butyl)-1H-pyrazole , a versatile and synthetically valuable building block. We will explore methodologies for derivatization at the N1, C4, and C5 positions, explaining the chemical logic behind protocol choices and providing actionable, step-by-step procedures for key transformations, including N-alkylation/arylation and palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of this compound

The 3-(tert-butyl)-1H-pyrazole core offers a unique combination of steric and electronic properties. The bulky tert-butyl group can provide metabolic stability and induce specific vectoral orientations for appended pharmacophores. The bromine atom at the C4 position serves as a highly versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties.[4][5]

This document is structured to guide the researcher through a logical progression of synthetic possibilities, starting from the foundational N-H functionalization to the more complex C-C and C-N bond-forming reactions at the C4 and C5 positions.

G cluster_N1 N1-Position Functionalization start This compound N1_Alkylation N-Alkylation/ N-Arylation start->N1_Alkylation Base, R-X N1_Acylation N-Acylation start->N1_Acylation Base, RCOCl C4_Suzuki Suzuki-Miyaura (C-C) N1_Alkylation->C4_Suzuki Pd Cat., ArB(OH)2 C4_Sonogashira Sonogashira (C-C) N1_Alkylation->C4_Sonogashira Pd/Cu Cat., Alkyne C4_Buchwald Buchwald-Hartwig (C-N) N1_Alkylation->C4_Buchwald Pd Cat., Amine C5_Lithiation Directed Lithiation & Electrophilic Quench N1_Alkylation->C5_Lithiation 1. Protecting Group 2. BuLi, Electrophile G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br (L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR' (L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Sources

Part 1: The Principle and Power of Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Microwave-Assisted Synthesis of Pyrazole Derivatives

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) for the efficient construction of pyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and several tyrosine kinase inhibitors used in oncology.[1][2] The methodologies detailed herein leverage the unique advantages of microwave irradiation to accelerate discovery and development, aligning with the principles of green and sustainable chemistry.[3]

Conventional synthesis of heterocyclic compounds like pyrazoles often involves long reaction times, high energy consumption, and the use of large volumes of hazardous solvents.[4] Microwave-assisted synthesis has emerged as a transformative technology that directly addresses these limitations.[5][6]

The Causality of Microwave Heating

Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation provides rapid and uniform heating through direct interaction with polar molecules in the reaction mixture.[5][7] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as reagents and solvents, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and efficient heating of the bulk material.[8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.[8]

This mechanism of "in-core" volumetric heating is responsible for the dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[5][6][9]

Key Advantages for Pyrazole Synthesis

The application of microwave energy to pyrazole synthesis offers a suite of compelling advantages over traditional methods.[7][8][10]

  • Accelerated Reaction Rates: Instantaneous and uniform heating allows the reaction mixture to reach the target temperature quickly, overcoming the activation energy barrier more efficiently.[10]

  • Enhanced Yields and Purity: The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of side products and thermal degradation, which often leads to higher isolated yields and cleaner reaction profiles.[1][7]

  • Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel itself, resulting in a significant reduction in energy consumption compared to conventional oil baths or heating mantles.[7][10]

  • Green Chemistry Alignment: MAOS facilitates the use of less solvent or even solvent-free conditions, minimizing chemical waste and environmental impact.[6][9]

Data Presentation: Microwave vs. Conventional Synthesis

The quantitative benefits of microwave irradiation are clearly demonstrated in the synthesis of various pyrazole derivatives.

Product TypeMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted 605 min 91-98 [1]
Conventional Heating752 hours73-90[1]
Quinolin-2(1H)-one PyrazolesMicrowave-Assisted 1207-10 min 68-86 [2]
Conventional Heating(Not specified)> 24 hours(Lower yields)[11]
Pyrazole ChalconesMicrowave-Assisted (Not specified)Minutes 80-85 [11]
Conventional Heating(Not specified)4-5 hours(Lower yields)[12]

Part 2: Experimental Protocols and Methodologies

The following protocols are self-validating systems designed for reproducibility and efficiency. They represent common and effective pathways to pyrazole scaffolds.

Critical Safety Note: These protocols must be performed in a dedicated laboratory microwave reactor equipped with real-time temperature and pressure monitoring. Do not use a domestic (kitchen) microwave oven. [13][14] Domestic ovens lack the necessary safety features and controls, creating a significant risk of vessel failure, explosion, and exposure to hazardous materials.[13] Always work in a well-ventilated fume hood.

Protocol 1: Synthesis from a 1,3-Dicarbonyl Compound

This protocol describes the classic condensation reaction between a hydrazine and a β-diketone, in this case, acetylacetone (2,4-pentanedione), to yield a dimethyl-substituted pyrazole.[2]

Reaction Scheme: (Hydrazine Derivative) + (2,4-Pentanedione) --[Microwave, Catalyst]--> 1-Aroyl-3,5-dimethyl-1H-pyrazole

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add a carbohydrazide derivative (1.0 mmol) and 2,4-pentanedione (1.1 mmol).[2]

  • Add ethanol (3-4 mL) as the reaction solvent. Polar protic solvents like ethanol are excellent for MAOS as they absorb microwave energy efficiently and facilitate proton transfer.[14]

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 100-120 °C (Use a ramp time of 2 minutes).

    • Hold Time: 3-5 minutes at the target temperature.

    • Power: 250-300 W (or use variable power to maintain temperature).

    • Stirring: Set to high.

  • After the irradiation is complete, allow the vessel to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.

  • Once cooled, carefully open the vessel in a fume hood.

  • Reduce the solvent volume in vacuo.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative. Yields typically range from 82-98%.[2]

Expert Rationale: The use of microwave heating dramatically accelerates the condensation and subsequent cyclization/dehydration steps. Ethanol is an ideal solvent due to its high dielectric tangent (tan δ), allowing for rapid heating, and its ability to solubilize the reactants.[14] The reaction is self-validating as the formation of the product can be easily monitored by TLC, and the high purity often achieved simplifies purification.

Protocol 2: Synthesis from an α,β-Unsaturated Ketone (Chalcone)

This method details the synthesis of 2-pyrazolines (dihydropyrazoles) via the cyclization of a chalcone with hydrazine hydrate. Pyrazolines are important intermediates that can often be oxidized to the corresponding pyrazole.[15][16]

Reaction Scheme: (Chalcone) + (Hydrazine Hydrate) --[Microwave, Ethanol]--> 2-Pyrazoline Derivative

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vessel with a stir bar, combine the chalcone (0.01 mol) and hydrazine hydrate (0.02 mol).[15] A slight excess of hydrazine hydrate ensures complete consumption of the chalcone.

  • Add ethanol (15-20 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 80-100 °C.

    • Hold Time: 2-4 minutes.

    • Power: 200-600 W (adjust to maintain target temperature).[15]

    • Stirring: Set to high.

  • Following the reaction, cool the vessel to below 50 °C.

  • Open the vessel and pour the reaction mixture into a beaker containing crushed ice.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Purity can be checked via TLC, and the product can be recrystallized from ethanol if necessary.[15]

Expert Rationale: This reaction is a classic example of a Michael addition followed by an intramolecular cyclization. Microwave irradiation significantly shortens the time required for both steps. The protocol's trustworthiness is high due to its simplicity and the typical precipitation of the product upon work-up, which simplifies isolation.

Protocol 3: One-Pot, Three-Component Synthesis

This advanced protocol demonstrates the power of MAOS for multi-component reactions (MCRs), building molecular complexity in a single, efficient step under solvent-free conditions.[17]

Reaction Scheme: (β-ketoester) + (Hydrazine) + (Aldehyde) --[Microwave, Solvent-Free]--> 4-Arylidenepyrazolone

Step-by-Step Methodology:

  • To a 10 mL microwave vial with a stir bar, add the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), the substituted hydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).[17]

  • Expert Note: No solvent is added. The neat reactants will absorb the microwave energy directly, highlighting a key green chemistry advantage.[10]

  • Seal the reaction vessel and place it in the microwave cavity.

  • Set the reaction parameters:

    • Temperature: 120-140 °C.

    • Hold Time: 10 minutes.

    • Power: 420 W (fixed power is often effective for solvent-free reactions, but temperature control is preferred if available).[17]

    • Stirring: Set to high.

  • After the reaction, cool the vessel to room temperature. The product will often solidify upon cooling.

  • Add a small amount of ethyl acetate or ethanol to the solid and triturate (grind with a spatula) to break up the solid mass.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • The resulting 4-arylidenepyrazolone derivatives are often obtained in high purity with yields ranging from 51-98%.[17]

Expert Rationale: This one-pot process combines the Knorr condensation and a Knoevenagel condensation. Performing this solvent-free under microwave irradiation is highly atom-economical and efficient. The causality is clear: the high temperature achieved rapidly drives two sequential reactions that would otherwise require multiple steps, solvent, and extended heating.

Part 3: Visualization of Mechanism and Workflow

Generalized Reaction Mechanism

The following diagram illustrates the fundamental mechanism for pyrazole formation from a 1,3-dicarbonyl compound and a hydrazine, involving condensation to a hydrazone intermediate followed by cyclization and dehydration.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization Reactants Hydrazine Derivative + 1,3-Dicarbonyl Intermediate1 Hydrazone/ Enamine Intermediate Reactants->Intermediate1 - H2O Intermediate2 Cyclized Intermediate (Pyrazoline) Intermediate1->Intermediate2 Intramolecular Attack Product Pyrazole Product Intermediate2->Product - H2O (Aromatization)

Caption: Mechanism of pyrazole synthesis.

Experimental Workflow Diagram

This diagram outlines the logical flow of a typical microwave-assisted synthesis experiment, from preparation to final product analysis.

G A 1. Reagent Preparation (Reactants, Solvent) B 2. Vessel Assembly (Add reactants, stir bar) A->B C 3. Microwave Irradiation (Set Temp, Time, Power) B->C D 4. Cooling (Automated or ambient) C->D E 5. Work-up (Precipitation/Extraction) D->E F 6. Purification (Filtration/Recrystallization) E->F G 7. Analysis (TLC, NMR, MS) F->G H Final Product G->H

Caption: General workflow for MAOS.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • OUCI. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Vertex AI Search. (2024, November 21). Microwave assisted green organic synthesis.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives.
  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • ResearchGate. (2025, August 4). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Bentham Science Publisher. (2023, September 6). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
  • PubMed Central. (2025, November 28). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties.
  • ResearchGate. (n.d.). Synthesis of pyrazoles and dihydropyrazoles | Download Scientific Diagram.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • RSC Publishing. (n.d.). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties.
  • DergiPark. (n.d.). European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Oriental Journal of Chemistry. (n.d.). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity.
  • Bentham Science Publisher. (n.d.). Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study.
  • PubMed. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents.
  • PubMed Central. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.

Sources

The Indispensable Role of Pyrazole Derivatives in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Crop Protection

The five-membered heterocyclic pyrazole ring is a cornerstone in the architecture of modern agrochemicals.[1] Its remarkable versatility, arising from multiple sites for chemical modification and inherent biological activity, has established it as a "privileged scaffold" in the discovery and development of novel fungicides, herbicides, and insecticides.[1][2][3] The stability of the pyrazole ring, coupled with its capacity to engage in various biological interactions, allows for the fine-tuning of physicochemical properties to optimize efficacy, selectivity, and environmental profile.[4][5] This guide provides an in-depth exploration of the synthesis and application of pyrazole derivatives in agriculture, offering detailed protocols and insights for researchers and professionals in the field.

I. Pyrazole-Based Fungicides: Dominating the Market with Novel Modes of Action

Pyrazole derivatives have made a significant impact on the fungicide market, particularly through the development of Succinate Dehydrogenase Inhibitors (SDHIs).[1][6] These compounds effectively disrupt the fungal mitochondrial respiratory chain, a mode of action that has proven highly successful in controlling a broad spectrum of plant pathogens.[1]

A. The Rise of Pyrazole Carboxamides as Potent SDHIs

The pyrazole carboxamide moiety is a key pharmacophore in a multitude of commercial fungicides.[4][7] These molecules function by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain, thereby blocking ATP production and leading to fungal cell death.[1]

Key Commercial Examples of Pyrazole Carboxamide Fungicides:

Fungicide Developer Primary Target Pathogens
BixafenBayerSeptoria tritici, Puccinia spp., Rhizoctonia solani
FluxapyroxadBASFPowdery mildew, rusts, leaf spots
PenflufenBayerRhizoctonia solani, Ustilago maydis
PenthiopyradMitsui Chemicals & DuPontBotrytis cinerea, Sclerotinia sclerotiorum
SedaxaneSyngentaSeed-borne and soil-borne fungi
IsopyrazamSyngentaRamularia collo-cygni, Septoria tritici

This table summarizes some of the leading commercial pyrazole carboxamide fungicides and their primary applications.[6][8]

B. Synthetic Protocol: General Synthesis of Pyrazole-4-Carboxamides

The synthesis of pyrazole-4-carboxamides is a critical process in the development of new fungicidal agents. The following protocol outlines a general and widely applicable method.

Workflow for the Synthesis of Pyrazole-4-Carboxamides:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Esterification/Carboxylic Acid Formation cluster_2 Step 3: Amide Coupling A 1,3-Dicarbonyl Compound C Substituted Pyrazole A->C B Hydrazine Derivative B->C D Oxidation/Hydrolysis C->D E Pyrazole-4-carboxylic Acid/Ester D->E H Pyrazole-4-carboxamide (Final Product) E->H F Amine F->H G Coupling Agent (e.g., DCC, EDC) G->H

Caption: General synthetic workflow for pyrazole-4-carboxamides.

Step-by-Step Protocol:

  • Pyrazole Ring Synthesis (Knorr Pyrazole Synthesis): The foundational step is the cyclocondensation reaction between a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and a hydrazine derivative.[9] This reaction is typically acid-catalyzed and provides a straightforward route to the pyrazole core.[9] The choice of substituents on both reactants is crucial for the final properties of the agrochemical.

  • Formation of Pyrazole-4-carboxylic Acid: The substituent at the 4-position of the pyrazole ring is often an ester, which is then hydrolyzed to the corresponding carboxylic acid.[10] Alternatively, a formyl group at this position can be oxidized to a carboxylic acid.[11]

  • Amide Bond Formation: The pyrazole-4-carboxylic acid is then coupled with a desired amine to form the final pyrazole-4-carboxamide.[6][12] This is a critical step where a diverse range of amines can be introduced to modulate the biological activity and spectrum of the fungicide.[13] Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]

Causality Behind Experimental Choices:

  • Choice of 1,3-Dicarbonyl and Hydrazine: The substituents on these starting materials directly influence the structure-activity relationship (SAR) of the final product.[13] For instance, the presence of a difluoromethyl group on the pyrazole ring is a key feature in many modern SDHI fungicides, contributing to their efficacy.[10]

  • Amine Selection: The nature of the amine used in the final coupling step is critical for target specificity and overall fungicidal activity. A wide variety of substituted anilines and other amines are explored to optimize the interaction with the SDH enzyme.[14][15]

II. Pyrazole-Based Herbicides: Targeting Key Plant Enzymes

Pyrazole derivatives have also been successfully developed as herbicides, with their mode of action often involving the inhibition of crucial plant enzymes.

A. Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant class of pyrazole herbicides targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[16][17] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and, consequently, carotenoids, leading to bleaching of the plant tissues and eventual death.[16]

Key Commercial Examples of Pyrazole-Based HPPD-Inhibiting Herbicides:

Herbicide Key Features
PyrasulfotoleComponent of post-emergence herbicides for broadleaf weed control in cereals.[18]
TopramezoneUsed for post-emergence control of grass and broadleaf weeds in corn.[18]
PyrazoxyfenUsed for weed control in paddy rice.[16]

This table highlights prominent pyrazole-based herbicides that act as HPPD inhibitors.

B. Synthetic Protocol: Synthesis of a Benzoylpyrazole HPPD Inhibitor

The synthesis of benzoylpyrazole herbicides often involves the acylation of a pyrazole intermediate.

Workflow for the Synthesis of a Benzoylpyrazole Herbicide:

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Acylation A 1,3-Diketone C Substituted Pyrazole A->C B Hydrazine B->C F Benzoylpyrazole Herbicide (Final Product) C->F D Acyl Chloride D->F E Base (e.g., Triethylamine) E->F

Caption: General synthetic workflow for benzoylpyrazole herbicides.

Step-by-Step Protocol:

  • Synthesis of the Pyrazole Core: A substituted pyrazole is synthesized, often through the condensation of a 1,3-diketone with a hydrazine derivative.[19]

  • Acylation of the Pyrazole: The pyrazole is then acylated with a suitable acyl chloride in the presence of a base, such as triethylamine, to yield the final benzoylpyrazole herbicide.[19]

Causality Behind Experimental Choices:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the benzoyl moiety are critical for herbicidal activity and crop selectivity.[17][20]

  • Acylation Conditions: The choice of base and solvent is important to ensure efficient acylation and minimize side reactions.

III. Pyrazole-Based Insecticides: Neurotoxic and Ryanodine Receptor Modulating Agents

The pyrazole scaffold is also a key component of several important insecticides, which primarily act on the nervous system of insects.

A. Phenylpyrazoles: GABA-gated Chloride Channel Blockers

Phenylpyrazole insecticides, such as fipronil, act as potent blockers of the GABA-gated chloride channels in the central nervous system of insects.[21] This leads to hyperexcitation and eventual death of the insect.

B. Pyrazole Amides as Ryanodine Receptor Modulators

A newer class of pyrazole amide insecticides, including chlorantraniliprole, targets the insect ryanodine receptors.[4] This leads to the uncontrolled release of internal calcium stores, causing muscle paralysis and death.[4]

Key Commercial Examples of Pyrazole-Based Insecticides:

Insecticide Mode of Action Primary Target Pests
FipronilGABA-gated chloride channel blocker[21]Termites, ants, fleas, cockroaches
ChlorantraniliproleRyanodine receptor modulator[4]Lepidopteran pests, beetles, whiteflies
CyantraniliproleRyanodine receptor modulatorSucking and chewing insects

This table provides examples of commercially successful pyrazole-based insecticides and their modes of action.

C. Synthetic Protocol: Key Intermediate for Phenylpyrazole Insecticides

The synthesis of phenylpyrazole insecticides like fipronil relies on the availability of key pyrazole intermediates.

Workflow for a Key Phenylpyrazole Intermediate:

G A Substituted Phenylhydrazine C Cyclization A->C B Acrylonitrile Derivative B->C D 5-Amino-1-phenylpyrazole Intermediate C->D

Caption: Synthesis of a 5-amino-1-phenylpyrazole intermediate.

Step-by-Step Protocol:

  • Reaction of Phenylhydrazine with an Acrylonitrile Derivative: A substituted phenylhydrazine is reacted with a suitable acrylonitrile derivative.

  • Cyclization: The resulting intermediate undergoes cyclization to form the 5-amino-1-phenylpyrazole core structure. This intermediate can then be further functionalized to produce the final insecticidal compound.

Causality Behind Experimental Choices:

  • Substituents on the Phenyl Ring: The trifluoromethyl and dichloro substitutions on the phenyl ring of fipronil are crucial for its high insecticidal activity.

  • Purity of Intermediates: High purity of the pyrazole intermediates is essential for efficient subsequent reactions and the quality of the final product.

IV. Future Perspectives and Green Synthesis Approaches

The development of pyrazole-based agrochemicals continues to evolve, with a growing emphasis on creating more sustainable and environmentally benign products.[4][22] Research is focused on discovering novel modes of action to combat resistance and improving the selectivity of these compounds to minimize off-target effects.[6][14]

Furthermore, there is a significant push towards greener synthetic methodologies. This includes the use of environmentally friendly solvents, recyclable catalysts, and one-pot multicomponent reactions to improve efficiency and reduce waste.[2][23] These advancements will be crucial in ensuring the continued success and sustainability of pyrazole derivatives in modern agriculture.[23]

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1).
  • Luo, B., Hu, Y., Wu, Y., Liu, M., & Fang, K. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
  • Luo, B., Hu, Y., Wu, Y., Liu, M., & Fang, K. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. PubMed.
  • (n.d.).
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  • (n.d.). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.
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  • (2007). Pyrazole chemistry in crop protection. Semantic Scholar.
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  • (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • (2025). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection | Request PDF.
  • (n.d.). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. PubMed.
  • (n.d.). Mode of action of pyrazoles and pyridazinones.
  • (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors.
  • (n.d.). Synthesis of commercial pyrazole containing pyrimidinyl sulfonylurea....
  • (n.d.).
  • (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
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  • (n.d.). Chemical Intermediates for Insecticide Manufacturing: A Focus on Pyrazole Synthesis.
  • (2017).
  • (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH.
  • (n.d.).
  • (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives.
  • (n.d.). Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b)[11]. ResearchGate.

  • (n.d.).
  • (2024).
  • (2025). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • (n.d.).
  • (n.d.). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Benchchem.
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  • (n.d.). Examples of pyrazole-based fungicides | Download Scientific Diagram.
  • (2022).
  • (n.d.). Structure–activity relationship of antifungal agents.
  • (n.d.). CA1141390A - Preparation of pyrazoles.

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Application Notes & Protocols: 4-bromo-3-(tert-butyl)-1H-pyrazole as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-bromo-3-(tert-butyl)-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry and materials science. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its use in constructing complex molecular architectures. Detailed, field-proven protocols for cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—are presented. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in drug design. Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, antimicrobial, and antiviral properties.[2][3]

The strategic functionalization of the pyrazole ring is paramount for modulating a compound's physicochemical properties and biological targets. This compound (CAS No: 60061-63-4) has emerged as a particularly valuable starting material for several key reasons:

  • The C4-Bromo Substituent: The bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups.[4][5]

  • The C3-tert-Butyl Group: This bulky alkyl group provides significant steric hindrance, which can direct the regioselectivity of certain reactions. It also enhances the solubility of the molecule and its derivatives in common organic solvents and can form crucial hydrophobic interactions in biological systems.

  • The N1-Proton: The acidic N-H proton can be readily deprotonated or functionalized, offering another site for molecular elaboration or serving as a critical hydrogen bond donor. For many cross-coupling reactions, this site may require protection to prevent side reactions.

This guide will detail the practical application of this building block in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit.

Preliminary Consideration: N-H Protection Strategy

The pyrazole N-H proton is acidic and can interfere with certain organometallic catalytic cycles, particularly those involving strong bases. While some reactions can proceed on the unprotected pyrazole, N-protection is often employed to improve yields, prevent side reactions, and enhance solubility.

Common protecting groups for pyrazoles include:

  • Trityl (Tr): Introduced using trityl chloride. Offers significant steric bulk and is readily removed under acidic conditions. It has been used effectively in Suzuki-Miyaura and Buchwald-Hartwig reactions involving 4-bromopyrazoles.[4][6]

  • tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate. It is a standard protecting group removable with acid (e.g., TFA).[7]

  • 1-(1-Ethoxyethyl) (EtOEt): A less common but effective protecting group, particularly in multi-step syntheses involving lithiation or Grignard reactions.[7]

The choice of whether to protect the nitrogen is a critical first step in any synthetic plan. The protocols below will primarily address the reactivity of the C4-bromo position, but researchers should consider if N-H protection is advantageous for their specific substrate and reaction conditions.

Palladium-Catalyzed Cross-Coupling Applications

The bromine atom on the this compound scaffold is the primary reactive site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this purpose.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. It is highly valued for its mild reaction conditions and exceptional tolerance of a wide variety of functional groups.[8]

This protocol provides a general method for coupling this compound with various aryl- and heteroarylboronic acids.[6][8]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or an appropriate pre-catalyst like XPhos-Pd-G3, 2-3 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Solvent: Dioxane/Water mixture (e.g., 4:1) or Toluene/Water

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to 80-110 °C. The optimal temperature and time should be determined by TLC or LC-MS monitoring (typically 4-24 hours). For microwave-assisted reactions, temperatures may be higher (e.g., 120-150 °C) and times shorter (15-60 min).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-(tert-butyl)-1H-pyrazole.

Causality & Insights:

  • Catalyst/Ligand: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, or for heteroarylboronic acids, more advanced catalyst systems using bulky, electron-rich phosphine ligands (like XPhos) are superior as they promote the rate-limiting oxidative addition and reductive elimination steps.[8]

  • Base & Solvent: The base is crucial for activating the boronic acid. K₃PO₄ is often an excellent choice for nitrogen-containing heterocycles.[8] The aqueous solvent system is essential for the transmetalation step in the catalytic cycle.

Data Summary Table:

Catalyst SystemBaseSolventTemp (°C)Typical Time (h)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012-24Standard conditions for simple arylboronic acids.
XPhos-Pd-G3K₃PO₄Dioxane/H₂O1004-16Highly effective for a broad range of substrates, including heteroaryls.[8]

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reagents Reaction Conditions A This compound C Pd Catalyst (e.g., XPhos-Pd-G3) Base (e.g., K3PO4) Solvent (Dioxane/H2O) Heat (100°C) A->C B Arylboronic Acid B->C D 4-Aryl-3-(tert-butyl)-1H-pyrazole C->D caption Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[9] This reaction has revolutionized the synthesis of anilines, N-heterocycles, and other amine-containing compounds, largely replacing harsher classical methods.[10] Its application to 4-bromopyrazoles allows for the direct installation of a wide range of primary and secondary amines.

This protocol is adapted from studies on the C4-amination of 4-halopyrazoles.[4]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (primary or secondary; 1.2-2.0 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)

  • Phosphine Ligand (e.g., tBuDavePhos or XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu for non-enolizable amines or K₂CO₃/Cs₂CO₃ for base-sensitive substrates, 2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or Xylene)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for 5-10 minutes to allow for pre-formation of the active catalyst.

  • Add the base, followed by the this compound and the amine.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 2-24 hours). Microwave heating can significantly accelerate the reaction.[4]

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to obtain the 4-amino-3-(tert-butyl)-1H-pyrazole product.

Causality & Insights:

  • Ligand Choice is Critical: The success of the Buchwald-Hartwig amination hinges on the phosphine ligand. Bulky, electron-rich dialkylbiarylphosphine ligands (like XPhos or tBuDavePhos) are essential. They stabilize the palladium center, promote oxidative addition, and facilitate the crucial C-N bond-forming reductive elimination step.[4]

  • Base Compatibility: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective but can be incompatible with substrates bearing acidic protons or enolizable ketones. For such sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred, though they may require higher temperatures or longer reaction times.

  • Substrate Scope: Studies have shown that for 4-halopyrazoles, Pd-catalyzed amination works well for aryl- or alkylamines that lack a β-hydrogen atom. Amines with β-hydrogens can sometimes lead to lower yields due to competing β-hydride elimination.[4][11] In some of those cases, a copper-catalyzed system may be complementary.[12]

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_reagents Reaction Conditions A This compound C Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., tBuDavePhos) Base (e.g., NaOtBu) Solvent (Toluene) Heat (110°C) A->C B Primary or Secondary Amine (R1R2NH) B->C D 4-(R1R2N)-3-(tert-butyl)-1H-pyrazole C->D caption Buchwald-Hartwig Amination Workflow

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and as precursors for more complex heterocycles.[13]

This protocol provides a standard copper-co-catalyzed method for the alkynylation of this compound.[14]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Co-catalyst (e.g., CuI, 5-10 mol%)

  • Amine Base/Solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Optional Co-solvent (e.g., THF or DMF)

  • Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Add the amine solvent (and co-solvent, if used), which has been thoroughly degassed.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC or LC-MS (typically 1-8 hours).

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the 4-alkynyl-3-(tert-butyl)-1H-pyrazole.

Causality & Insights:

  • Dual Catalytic Cycle: The Sonogashira reaction operates via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle activates the alkyne by forming a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the product.[13]

  • The Role of the Amine: The amine base is multifunctional. It neutralizes the HBr generated during the reaction, acts as a solvent, and helps to keep the catalytic species in solution.

  • Copper-Free Conditions: Concerns over copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols. These typically require a different palladium catalyst/ligand system (e.g., bulky phosphines) and a stronger base (e.g., Cs₂CO₃ or an amine like TMP) and may require higher temperatures.[15][16]

Data Summary Table:

| Catalyst System | Base/Solvent | Temp (°C) | Typical Time (h) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | RT - 50 | 1-8 | Classic, reliable conditions for many substrates. | | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | RT | 2-4 | Example of a modern, air-stable pre-catalyst for copper-free coupling.[15] |

Workflow Diagram:

Sonogashira_Workflow cluster_reactants Reactants cluster_reagents Reaction Conditions A This compound C Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (CuI) Base/Solvent (Et3N) Room Temperature A->C B Terminal Alkyne (R-C≡CH) B->C D 4-(R-C≡C)-3-(tert-butyl)-1H-pyrazole C->D caption Sonogashira Coupling Workflow

Caption: Sonogashira Coupling Workflow.

Safety & Handling

  • Halogenated Compounds: this compound should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds can be toxic and are often expensive. Handle with care, using appropriate personal protective equipment (PPE).

  • Reagents: Strong bases like NaOtBu are corrosive and moisture-sensitive. Solvents like dioxane and toluene are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Inert Atmosphere: All protocols involving organometallic catalysts should be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent catalyst decomposition.

Conclusion

This compound is a robust and highly versatile building block for the synthesis of complex heterocyclic compounds. Its strategically placed bromine atom serves as a reliable handle for modern palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of aryl, amino, and alkynyl functionalities. The protocols and insights provided in this guide demonstrate the breadth of possibilities and offer a solid foundation for researchers to incorporate this valuable scaffold into their synthetic programs, accelerating discovery in medicinal chemistry and materials science.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Gupta, L. et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Karrouchi, K. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Dr. Venkatesh P. (2021). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]

  • ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... Available at: [Link]

  • Lee, J. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-1-(tert-butyl)-1H-pyrazole. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Billingsley, K. L. et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. Available at: [Link]

  • Amerigo Scientific. (n.d.). tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available at: [Link]

  • SciELO México. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • researchmap. (n.d.). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Available at: [Link]

  • Sci-Hub. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Available at: [Link]

  • ACS Publications. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]

  • RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Available at: [Link]

  • ACS Publications. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]

  • Google Patents. (n.d.). Preparation method and application of bromopyrazole compound intermediate.
  • PubChem. (n.d.). 4-bromo-5-(tert-butyl)-1h-pyrazol-3-amine. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of 4-bromo-3-(tert-butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-(tert-butyl)-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to perform this synthesis safely, efficiently, and with high fidelity.

Section 1: Synthesis Overview and Core Principles

The synthesis of this compound is typically achieved in a two-step sequence. First, the pyrazole core is constructed, followed by a regioselective electrophilic bromination. Understanding the mechanism and critical parameters of each step is paramount for a successful scale-up.

  • Step 1: Synthesis of 3-(tert-butyl)-1H-pyrazole. This precursor is commonly synthesized via the condensation of a 1,3-dicarbonyl equivalent with hydrazine. A robust and scalable method involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydrazine hydrate. The bulky tert-butyl group plays a crucial role in directing the subsequent bromination.

  • Step 2: Bromination of 3-(tert-butyl)-1H-pyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The bromination occurs preferentially at the C4 position due to the electronic and steric directing effects of the substituents. For large-scale operations, N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine due to its solid nature and safer handling profile.[1]

Experimental Workflow Overview

The following diagram outlines the general workflow for the two-step synthesis and purification process.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination A Reactants: 4,4-dimethyl-3-oxopentanenitrile Hydrazine Hydrate B Reaction: Condensation in Ethanol A->B C Work-up: Solvent Removal Aqueous Extraction B->C D Isolation: Crude 3-(tert-butyl)-1H-pyrazole C->D E Reactants: 3-(tert-butyl)-1H-pyrazole N-Bromosuccinimide (NBS) D->E Proceed to Bromination F Reaction: Electrophilic Substitution in Acetonitrile E->F G Work-up: Quenching (Na2S2O3) Phase Separation F->G H Purification: Recrystallization G->H I Final Product: This compound H->I

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues that may arise during the synthesis and scale-up process.

Issue 1: Low or Inconsistent Yield in Pyrazole Formation (Step 1)

Q: My yield of 3-(tert-butyl)-1H-pyrazole is below 70% and varies between batches. What are the likely causes and how can I fix this?

A: Inconsistent yields in this condensation reaction typically stem from three areas: starting material quality, reaction control, and work-up losses.

  • Causality & Solution:

    • Hydrazine Quality: Hydrazine hydrate can degrade over time, absorbing water and carbon dioxide from the air. This reduces its effective molarity, leading to an incomplete reaction.

      • Action: Use freshly opened, high-purity hydrazine hydrate or titrate older stock to determine its exact concentration before use.

    • Temperature Control: The condensation is often exothermic. An uncontrolled temperature rise can lead to side reactions and the formation of colored impurities.

      • Action: On a larger scale, ensure your reactor has adequate cooling capacity. Use a controlled addition rate of the hydrazine hydrate to maintain the internal temperature within the optimal range (e.g., 60-70 °C).

    • Inefficient Work-up: The product has some solubility in water. Excessive washing during the aqueous extraction can lead to significant product loss.

      • Action: Minimize the volume of water used in the work-up. Perform a back-extraction of the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

Issue 2: Poor Regioselectivity and Di-bromination in Bromination (Step 2)

Q: During bromination with NBS, I'm observing significant amounts of unreacted starting material and a di-brominated byproduct. How can I improve the selectivity for the desired 4-bromo product?

A: This is a classic problem of reaction control in electrophilic substitution. The formation of multiple products points directly to issues with stoichiometry and reaction temperature.

  • Causality & Solution:

    • Incorrect Stoichiometry: Using too little NBS will naturally leave unreacted starting material. Conversely, an excess of NBS, especially with poor mixing or localized "hot spots," can lead to a second bromination at the C5 position.

      • Action: Use a slight excess of NBS (e.g., 1.05 to 1.1 equivalents). On a large scale, add the NBS portion-wise as a solid or as a slurry in the reaction solvent. This maintains a low, steady concentration of the brominating agent, favoring mono-bromination.

    • Temperature Excursion: The bromination of an electron-rich pyrazole is highly exothermic. A rapid temperature increase can dramatically accelerate the reaction rate, leading to over-bromination and potential safety hazards.[2]

      • Action: Maintain a strict temperature protocol. Cool the solution of 3-(tert-butyl)-1H-pyrazole to 0-5 °C before beginning the NBS addition. Ensure the addition rate is slow enough that the cooling system can comfortably maintain this temperature. A hazardous side reaction between NBS and some solvents can occur at elevated temperatures, making thermal control a critical safety parameter.[2]

G cluster_0 Troubleshooting Bromination start Problem: Impure Product check_sm TLC/HPLC shows excess starting material? start->check_sm check_di Mass Spec/NMR shows di-bromo impurity? check_sm->check_di No sol_sm Solution: - Increase NBS to 1.05 eq. - Increase reaction time. check_sm->sol_sm Yes sol_di Solution: - Add NBS slowly at 0-5 °C. - Improve reactor mixing. - Ensure stoichiometry is not >1.1 eq. check_di->sol_di Yes

Caption: Decision tree for troubleshooting bromination side reactions.

Issue 3: Difficult Purification of the Final Product at Scale

Q: Column chromatography was effective in the lab, but it's not feasible for the 5 kg scale I'm targeting. My product after work-up is an off-white solid with ~95% purity. How can I achieve >99% purity efficiently?

A: This is a common and critical scale-up challenge. The solution is to develop a robust crystallization procedure.

  • Causality & Solution:

    • Residual Impurities: The main impurities are likely unreacted starting material (more polar) and succinimide (a byproduct of NBS, also polar). The desired 4-bromo product is significantly less polar.

    • Solvent Screening for Recrystallization: The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in the mother liquor.

      • Action: Screen various solvent systems. A good starting point is a binary system of a non-polar solvent and a slightly more polar co-solvent. For example:

        • Heptane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hot heptane until the solution becomes slightly turbid. Allow to cool slowly.

        • Toluene or Xylene: These aromatic solvents can also be effective for crystallizing non-polar compounds.

        • Isopropanol/Water: Dissolve in hot isopropanol and add water dropwise until turbidity is observed.

Table 1: Recommended Starting Conditions for Recrystallization Screening
Solvent SystemRatio (approx.)ProcedureExpected Outcome
Heptane / Ethyl Acetate8:2 to 9:1Dissolve in hot EtOAc, add hot heptane, cool slowly.Excellent for removing polar impurities.
TolueneN/ADissolve in hot toluene, cool slowly.Good for medium-polarity products.
Isopropanol / Water9:1Dissolve in hot IPA, add water, cool slowly.Effective but may require careful control to avoid oiling out.

Section 3: Detailed Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 3-(tert-butyl)-1H-pyrazole (Scale: 1 mol)
  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and an addition funnel.

  • Charging Reagents: Charge 4,4-dimethyl-3-oxopentanenitrile (125.17 g, 1.0 mol) and ethanol (500 mL) to the reactor. Begin stirring.

  • Reaction: Slowly add hydrazine hydrate (~64%, 78 g, 1.0 mol) via the addition funnel over 60 minutes, maintaining the internal temperature below 70 °C using the reactor jacket.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (~78 °C) and maintain for 4 hours. Monitor reaction completion by TLC or HPLC.

  • Work-up: Cool the reactor to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. To the residue, add water (500 mL) and dichloromethane (500 mL).

  • Extraction: Stir the biphasic mixture for 15 minutes. Separate the layers. Extract the aqueous layer again with dichloromethane (2 x 250 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(tert-butyl)-1H-pyrazole as an oil or low-melting solid. The product is often of sufficient purity (>95%) to be used directly in the next step.

Protocol 2: Synthesis of this compound (Scale: 1 mol)
  • Reactor Setup: Use the same or a similar dry reactor setup as in Step 1. Ensure the system is inerted with nitrogen.

  • Charging Reagents: Charge the crude 3-(tert-butyl)-1H-pyrazole (124.19 g, 1.0 mol) and acetonitrile (1 L) to the reactor. Stir to dissolve and cool the jacket to 0-5 °C.

  • NBS Addition: Once the internal temperature is stable at 0-5 °C, begin adding N-Bromosuccinimide (NBS) (186.9 g, 1.05 mol) in 5-10 portions over 1-2 hours. CAUTION: The reaction is exothermic. Monitor the temperature closely and adjust the addition rate to ensure it does not exceed 10 °C.[2]

  • Reaction: After the final addition, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, then let it warm slowly to room temperature and stir overnight. Monitor completion by TLC/HPLC.

  • Quenching: Cool the reaction mixture back to ~10 °C. Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (500 mL) to quench any unreacted NBS. Stir for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Add water (500 mL) and ethyl acetate (1 L). Separate the layers. Wash the organic layer with saturated brine (2 x 250 mL).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product. Purify by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a white to off-white solid.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is NBS preferred over liquid bromine for scale-up? A: Safety and handling. Liquid bromine is highly corrosive, volatile, and toxic, requiring specialized handling equipment like scrubber systems and dedicated storage.[3][4][5] NBS is a solid that is easier and safer to weigh and add, especially in a production environment. It also generates a solid, easily filtered byproduct (succinimide), simplifying the work-up.

Q2: Can I use a different solvent for the bromination? A: Yes, other polar aprotic solvents like DMF or dichloromethane can be used. However, it is critical to perform a safety assessment before changing solvents at scale. For instance, a hazardous side reaction between NBS and 2-methyltetrahydrofuran (2-MeTHF) has been reported, highlighting the importance of solvent selection and thermal safety analysis.[2] Acetonitrile is generally a good choice due to its ability to dissolve the starting materials and its relatively inert nature under these conditions.

Q3: What are the key safety considerations for this process at scale? A: The primary safety concerns are:

  • Thermal Hazard of Bromination: The reaction is significantly exothermic. A loss of cooling could lead to a runaway reaction. Always have a secondary cooling plan and/or a quench solution ready. A thorough calorimetric study (e.g., using RC1) is highly recommended before scaling up.[2]

  • Handling of Brominating Agents: Even though NBS is safer than Br₂, it is still a strong oxidizer and an irritant. Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and respiratory protection, is mandatory.[3]

  • Hydrazine Handling: Hydrazine is a suspected carcinogen and is highly toxic. It must be handled in a well-ventilated fume hood or a closed system with appropriate PPE.

Q4: What analytical methods should I use for in-process control (IPC)? A: For monitoring reaction completion, Thin Layer Chromatography (TLC) is excellent for qualitative, rapid checks. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the industry standard. ¹H NMR spectroscopy is invaluable for structural confirmation of the starting material, intermediate, and final product.

Table 2: Typical ¹H NMR Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ)MultiplicityIntegrationAssignment
3-(tert-butyl)-1H-pyrazole ~10.5 (broad)s1HN-H
~7.50d1HH5
~6.15d1HH4
1.35s9H-C(CH₃)₃
This compound ~11.0 (broad)s1HN-H
~7.60s1HH5
1.40s9H-C(CH₃)₃

References

  • ProQuest. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • YouTube. Bromination safety.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]

  • ACS Publications. Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Available from: [Link]

  • Royal Society of Chemistry. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • RSC Education. Handling liquid bromine and preparing bromine water. Available from: [Link]

  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

  • PubChem. Tert-butyl 3-bromo-1h-pyrazole-1-carboxylate. Available from: [Link]

  • ACS Publications. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Available from: [Link]

  • Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. Available from: [Link]

  • ICL Group. BROMINE - Safety Handbook. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]

  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

  • MySkinRecipes. 4-Bromo-1-(tert-butyl)-1H-pyrazole. Available from: [Link]

  • PubMed. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Available from: [Link]

  • Google Patents. CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

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Technical Support Center: Troubleshooting Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their synthetic endeavors. N-alkylation of pyrazoles is a cornerstone transformation, yet it is frequently plagued by challenges, most notably the control of regioselectivity and maximization of yield.

This document moves beyond simple protocols to explain the underlying principles governing the reaction's outcome. By understanding the "why" behind a specific experimental observation, you will be better equipped to troubleshoot unforeseen challenges and rationally design robust reaction conditions.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when performing pyrazole N-alkylation.

Q1: What are the primary challenges in the N-alkylation of pyrazoles?

A1: The two principal challenges are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[1][2][3] Low yields can stem from several factors, including incomplete reaction, side-product formation, or decomposition of starting materials under harsh conditions.[3][4]

Q2: Which factors have the most significant impact on the N1 vs. N2 regioselectivity?

A2: Regioselectivity is a finely balanced interplay of steric, electronic, and solvent effects.[3][5]

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3][6] A bulky substituent at the C3 or C5 position of the pyrazole ring will direct the incoming alkyl group to the more accessible nitrogen.[3]

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence or even reverse the regioselectivity.[3][5]

Q3: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable and commonly successful starting point is the use of a moderate base in a polar aprotic solvent. A widely used combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][7] This system is often effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[7]

Q4: Are there milder alternatives to strong bases like sodium hydride (NaH)?

A4: Yes, several milder and operationally simpler methods have been developed.

  • Acid-Catalyzed Alkylation: This approach uses trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). The reaction often proceeds at room temperature, avoiding the need for strong, moisture-sensitive bases.[4][6][8]

  • Phase Transfer Catalysis (PTC): PTC is a highly efficient method that can be performed under simple and mild conditions, often yielding excellent results without the need for an organic solvent.[9][10][11] This technique is particularly useful for avoiding issues like the co-distillation of low-boiling products (e.g., N-methylpyrazole) with the solvent.[9]

  • Mitsunobu Reaction: For alkylation with alcohols, the Mitsunobu reaction provides a powerful alternative to using alkyl halides, operating under mild, neutral conditions.[12][13] It is particularly useful for introducing complex or thermally sensitive alkyl groups.[12]

Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to diagnosing and solving specific issues you may encounter during your experiments.

Problem 1: Poor or No Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most frequent challenge. The similar electronic properties of the two nitrogen atoms in the pyrazole ring often lead to poor selectivity.[5]

Logical Troubleshooting Workflow:

G start Start: Poor Regioselectivity Observed sterics Analyze Steric Hindrance Is there a significant size difference between C3 and C5 substituents? start->sterics no_sterics No Significant Steric Bias sterics->no_sterics No yes_sterics Significant Steric Bias sterics->yes_sterics Yes solvent Modify Solvent System Switch to a more coordinating or sterically demanding solvent. no_sterics->solvent yes_sterics->solvent Major isomer is sterically favored? base Alter Base/Counter-ion Switch from K₂CO₃ to NaH or Cs₂CO₃. solvent->base polar_aprotic Use Polar Aprotic Solvents (DMF, DMSO) to favor one isomer. solvent->polar_aprotic fluoro_alcohol Try Fluorinated Alcohols (TFE, HFIP) to enhance selectivity. solvent->fluoro_alcohol reagent Change Alkylating Agent Use a bulkier electrophile. base->reagent end End: Improved Regioselectivity reagent->end

Caption: A logical workflow for troubleshooting poor regioselectivity.

Potential Causes & Recommended Actions:

Potential Cause Recommended Action & Explanation
1. Insufficient Steric Differentiation If the substituents at C3 and C5 are of similar size, there is no strong steric bias to direct the alkylation. Action: If possible, redesign the pyrazole core to have a bulkier group at one position. Alternatively, use a much bulkier alkylating agent to amplify minor steric differences.[3]
2. Suboptimal Solvent Choice The solvent plays a critical role in solvating the pyrazolate anion and the base's counter-ion, influencing which nitrogen is more accessible. Action: Switch solvents. Polar aprotic solvents like DMF and DMSO are known to favor a single regioisomer.[4] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[14]
3. Inappropriate Base/Counter-ion The nature of the base and its corresponding counter-ion (e.g., K⁺, Na⁺, Cs⁺) can significantly affect the aggregation and reactivity of the pyrazolate anion. Action: Screen different bases. For example, switching from K₂CO₃ to NaH can alter the product ratio.[3] Cesium bases (e.g., Cs₂CO₃) can also provide different selectivity due to the large, soft nature of the Cs⁺ ion.
4. Reversible Reaction or Isomerization Under certain conditions (e.g., prolonged heating), a thermodynamically controlled product mixture may be forming. Action: Monitor the reaction over time at a lower temperature to see if a kinetic product forms first. If so, stop the reaction before equilibrium is reached.
Problem 2: Low or No Reaction Yield

A low yield indicates that the reaction is not proceeding efficiently to completion.

Potential Causes & Recommended Actions:

Potential Cause Recommended Action & Explanation
1. Incomplete Deprotonation The pyrazole N-H is acidic, but if the base is not strong enough, the concentration of the reactive pyrazolate anion will be low. Action: Switch to a stronger base. If you are using K₂CO₃, consider moving to a hydride base like NaH or a hydroxide like KOH.[3][15] Ensure anhydrous conditions, as water will consume the base.
2. Poorly Reactive Alkylating Agent The electrophile may not be reactive enough (e.g., alkyl chlorides are less reactive than bromides and iodides). Action: Switch to a more reactive alkylating agent (R-Cl < R-Br < R-I < R-OTs). If using an alkyl bromide, consider adding a catalytic amount of sodium or potassium iodide to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.
3. Side Reactions The base or reaction conditions might be promoting unwanted side reactions. For example, using a strong base like KOH with a reactive halide like benzyl bromide can produce benzyl alcohol.[9] Action: Use a less nucleophilic base (e.g., K₂CO₃ instead of KOH) or a milder reaction method like the acid-catalyzed trichloroacetimidate protocol.[6]
4. Insufficient Temperature or Time The reaction may simply be slow under the current conditions. Action: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material. Microwave-assisted synthesis can also be employed to shorten reaction times and improve yields.[4]
Problem 3: Difficulty in Product Purification

The separation of N1 and N2 regioisomers by column chromatography can be challenging due to their similar polarities.

Potential Causes & Recommended Actions:

Potential Cause Recommended Action & Explanation
1. Similar Polarity of Isomers The structural similarity of N1 and N2 alkylated pyrazoles often results in very close Rf values on silica gel. Action: First, optimize the reaction to produce a single isomer if possible. If separation is unavoidable, try different solvent systems for chromatography or consider switching to a different stationary phase (e.g., alumina, C18 reverse phase).
2. Co-elution with Reagent Byproducts Byproducts from the reaction, such as triphenylphosphine oxide from a Mitsunobu reaction, can complicate purification. Action: For Mitsunobu reactions, new protocols with modified phosphines or azodicarboxylates have been developed to facilitate easier removal of byproducts.[16] For other reactions, perform an aqueous workup to remove water-soluble salts before chromatography.
3. Product is an Oil or Difficult to Crystallize The purified product may not solidify, making it harder to handle and assess purity. Action: If the product is basic, consider forming a crystalline salt (e.g., hydrochloride, hydrobromide) by treating a solution of the product with an acid like HCl in ether. This can facilitate purification by crystallization.[17]

Key Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation (Base-Mediated)

This protocol is a robust starting point for many pyrazole substrates.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Workup a 1. Add Pyrazole (1.0 eq) and K₂CO₃ (1.5 eq) to dry DMF. b 2. Stir at RT for 30 min. a->b c 3. Add Alkyl Halide (1.1 eq) dropwise. b->c d 4. Heat (e.g., 60-80°C) Monitor by TLC/LC-MS. c->d e 5. Cool, add H₂O, and extract with EtOAc. d->e f 6. Wash, dry, and concentrate. e->f g 7. Purify by Column Chromatography f->g

Caption: General experimental workflow for base-mediated N-alkylation.

Detailed Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the substituted pyrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).[18]

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 30 minutes to facilitate salt formation.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise to the mixture.[18]

  • Heat the reaction to the desired temperature (typically 60-80 °C) and monitor its progress by TLC or LC-MS until the starting pyrazole is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, 3x).[18]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed N-Alkylation Using Trichloroacetimidates

This protocol provides a mild alternative that avoids the use of strong bases.[6]

Detailed Methodology:

  • In a flask, combine the pyrazole (1.0 eq), the trichloroacetimidate electrophile (1.1 eq), and camphorsulfonic acid (CSA, 0.1 eq).[4]

  • Add a dry solvent such as 1,2-dichloroethane (DCE) to form a 0.25 M solution.[4]

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.[18]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.[18]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to yield the N-alkyl pyrazole product(s).

References

  • Strategic atom replacement enables regiocontrol in pyrazole alkyl
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Marcel Dekker, Inc.
  • Strategic atom replacement enables regiocontrol in pyrazole alkyl
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
  • Technical Support Center: Optimizing N-Alkyl
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. Semantic Scholar.
  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts.
  • Technical Support Center: Regioselective N-Alkyl
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
  • Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxyl
  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Optimization of pyrazole N-alkylation conditions.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Method for purifying pyrazoles.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Optimizing solvent and base selection for pyrazole synthesis. Benchchem.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Mitsunobu Reaction in My Chemistry: Lecture
  • Alkyl
  • Mitsunobu reaction issues. Reddit.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom

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Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice and troubleshoot common challenges encountered during the synthesis of pyrazoles. The following resources offer in-depth, field-proven insights to help you optimize your reaction conditions and achieve high-quality results.

Section 1: Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your pyrazole synthesis experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)
Low Yield and Incomplete Reactions

Q1: My Knorr pyrazole synthesis is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a frequent issue and can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.

  • Suboptimal Reaction Conditions: The classic Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is sensitive to reaction parameters.[1]

    • pH Control: The reaction is typically acid-catalyzed.[2] However, excessively acidic conditions can lead to side reactions and degradation of starting materials. For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[3] Conversely, if you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become too acidic, which may promote the formation of colored byproducts. In such cases, adding a mild base like sodium acetate can be beneficial.

    • Temperature and Reaction Time: While many pyrazole syntheses are exothermic and proceed rapidly, some less reactive substrates may require heating.[3] It is critical to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time. Prolonged heating can lead to product degradation.

  • Starting Material Purity: Ensure your 1,3-dicarbonyl compound and hydrazine are pure. Impurities can interfere with the reaction and lead to the formation of side products.

  • Side Reactions: The formation of byproducts is a common cause of low yields. For instance, in reactions involving certain dicarbonyl compounds, furan derivatives can be a competing side product.

Troubleshooting Workflow for Low Yields:

Caption: Troubleshooting workflow for low pyrazole synthesis yields.

Regioselectivity Issues

Q2: I'm synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[4] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[5]

  • Electronic and Steric Effects: The initial attack of the hydrazine can occur at either of the two carbonyl carbons. Electron-withdrawing groups can activate a carbonyl group, making it more susceptible to nucleophilic attack, while bulky substituents can hinder attack at a specific site.

  • Solvent Choice is Critical: The solvent can have a dramatic impact on regioselectivity. Standard solvents like ethanol often lead to mixtures. However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity, often favoring one isomer almost exclusively.[5][6]

  • pH Adjustment: The pH of the reaction can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing which nitrogen attacks which carbonyl group first. Experimenting with acidic versus basic conditions can sometimes reverse or significantly improve the regioselectivity.[5]

  • Hydrazine Reactivity: The nature of the substituent on the hydrazine also plays a crucial role. For instance, in the reaction with acetylenic ketones, methylhydrazine and aryl hydrazines can lead to opposite regioselectivity due to differences in the nucleophilicity of the nitrogen atoms.

Table 1: Effect of Solvent on Regioselectivity in a Model Reaction [6]

SolventRatio of Regioisomer A : Regioisomer B
Ethanol (EtOH)55 : 45
2,2,2-Trifluoroethanol (TFE)85 : 15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 3
Product Purification and Impurities

Q3: My crude pyrazole product has a strong color. How can I decolorize it?

A3: Colored impurities are common in many organic reactions, including pyrazole synthesis. These are often highly conjugated byproducts. Activated carbon is a highly effective and widely used material for removing colored impurities.[7][8]

The general principle involves dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating, and then filtering the hot solution to remove the carbon, which has adsorbed the colored impurities.[9]

Key Considerations for Decolorization with Activated Carbon:

  • Solvent Selection: Choose a solvent that readily dissolves your pyrazole product at elevated temperatures but has lower solubility at room temperature to allow for recrystallization after decolorization.

  • Amount of Carbon: Use a minimal amount of activated carbon (typically 1-5% by weight of the crude product). Using too much can lead to significant loss of your desired product due to adsorption.[9]

  • Hot Filtration: It is crucial to perform the filtration while the solution is hot to prevent your product from crystallizing prematurely on the filter paper.

Q4: I am having difficulty purifying my pyrazole derivative by standard column chromatography. What can I do?

A4: Pyrazoles can be challenging to purify by silica gel chromatography due to their basic nature, which can lead to tailing and poor separation. Here are some strategies to overcome this:

  • Deactivating the Silica Gel: Tailing can be minimized by deactivating the silica gel. This can be done by adding a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol.[10]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase like alumina (which is available in neutral, acidic, or basic forms) or reverse-phase silica gel (C18).

  • Acid-Base Extraction: For pyrazoles with sufficient basicity, an acid-base extraction can be a powerful purification technique. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the pyrazole, which can then be extracted back into an organic solvent.

  • Recrystallization: Recrystallization is a highly effective method for purifying solid pyrazole derivatives. Finding the right solvent or solvent system is key. Common solvents include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[6][10]

Purification_Strategy Start Crude Pyrazole Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No/Recrystallization Fails Recrystallization->Column_Chromatography Fails Pure_Product Pure Pyrazole Recrystallization->Pure_Product Successful Tailing Observe Tailing? Column_Chromatography->Tailing Acid_Base_Extraction Consider Acid-Base Extraction Column_Chromatography->Acid_Base_Extraction Separation Fails Modify_Eluent Add Base to Eluent (e.g., Et3N) Tailing->Modify_Eluent Yes Tailing->Pure_Product No Modify_Eluent->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: Decision workflow for pyrazole purification strategies.

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and purification techniques.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.[3]

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the β-ketoester (1.0 eq) and the hydrazine derivative (1.0-1.2 eq).

  • Add ethanol as a solvent (approximately 2-3 mL per gram of β-ketoester).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes).[3]

  • Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture to room temperature.

  • If the product crystallizes upon cooling, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add water or an anti-solvent like diethyl ether to induce precipitation.[6]

  • Wash the collected solid with cold water or a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.[6]

Protocol 2: Decolorization of a Crude Pyrazole using Activated Carbon

This protocol outlines a general procedure for removing colored impurities from a crude pyrazole product.[9]

Materials:

  • Colored crude pyrazole

  • Activated carbon (powdered)

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol)

  • Filter paper (fluted)

  • Erlenmeyer flasks

  • Heating source (hot plate)

Procedure:

  • In an Erlenmeyer flask, dissolve the crude pyrazole in a minimum amount of hot solvent.

  • Add a small amount of activated carbon (approximately 1-2% of the weight of the crude product) to the hot solution. Caution: Add the carbon carefully to avoid bumping.

  • Gently swirl the mixture and heat it for 5-10 minutes.

  • While the decolorizing mixture is heating, prepare for a hot filtration. Place a fluted filter paper in a stemless funnel and place the funnel on top of a clean Erlenmeyer flask. Heat the receiving flask on the hot plate to keep the solvent vapors warm and prevent premature crystallization in the funnel.

  • Quickly pour the hot mixture through the fluted filter paper.

  • Allow the clear filtrate to cool slowly to room temperature to induce crystallization.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

Protocol 3: Purification of a Basic Pyrazole by Acid-Base Extraction

This protocol is for the purification of a basic pyrazole from non-basic impurities.

Materials:

  • Crude pyrazole mixture

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

Procedure:

  • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the protonated pyrazole) into a clean flask.

  • Wash the organic layer with another portion of 1M HCl and combine the aqueous layers. The organic layer now contains the non-basic impurities and can be discarded.

  • Cool the combined aqueous layers in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (check with pH paper). The pyrazole should precipitate out if it is a solid, or it will be present as a free base in the aqueous layer.

  • Extract the basified aqueous solution with three portions of an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified pyrazole.

Section 3: References

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  • Al-Zoubi, R. M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5895. [Link]

  • Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. [Link]

  • Lange, J., et al. (2011). Method for purifying pyrazoles. Google Patents, WO2011076194A1.

  • Zheng, H. (2020). Decolorization Principle Of Activated Carbon. Henan Lvyuan Water Treatment Technology Co., Ltd.[Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-548. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Lange, J., et al. (2011). Method for purifying pyrazoles. Google Patents, WO2011076194A1.

  • Wiley, R. H., & Wiley, P. (1964). 3,5-dimethylpyrazole. Organic Syntheses, 34, 35. [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Chadli, R., et al. (2020). Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Portugaliae Electrochimica Acta, 38(2), 125-138. [Link]

  • Scribd. (n.d.). Decolorization Experiment with Activated Carbon. [Link]

  • Moinet, G., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents, US5462960A.

  • Andrade, C. K. Z., et al. (2018). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 16(44), 8539-8547. [Link]

  • Anary-Abbasinejad, M., et al. (2010). Green synthesis of pyrazole systems under solvent-free conditions. Journal of Chemical Sciences, 122(5), 761-765. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? [Link]

  • Back, D. F., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(16), 10105-10116. [Link]

  • Reja, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11639. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Cipot-Gala, T. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5439. [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? [Link]

  • Castillo, J. C., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. In New Trends in the Synthesis of Nitrogen-Containing Heterocycles. [Link]

  • Chen, Y., et al. (2007). Method for preparing 3.5-dimethylpyrazole. Google Patents, CN1482119A.

  • HALO. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Reja, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie (International ed. in English), 57(36), 11634–11639. [Link]

  • Ferreira, M. M. C. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(23), 5737. [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Kumar, V., & Kumar, R. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2014). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]

  • Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2146–2180. [Link]

  • de la Hoz, A., & Diaz-Ortiz, A. (2020). 4.1.3.2. Synthesis of 1H-Pyrazoles Using Ball Mill, Grinding and Conventional Thermal Heating. In Microwave and ball-mill assisted synthesis of heterocycles.

  • Kumar, A., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. International Journal of Pharmaceutical Sciences and Research, 4(10), 3876-3882. [Link]

  • El-Sayed, N. N. E., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5737. [Link]

  • Reddit. (2022). How to separate these regioisomers? [Link]

  • Kumar, A., & Kumar, V. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(1), 1-33. [Link]

  • Reaction Chemistry & Engineering. (2022). [Link]

  • Reja, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie (International ed. in English), 57(36), 11634–11639. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 4-bromo-3-(tert-butyl)-1H-pyrazole by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. In the synthesis of novel compounds, such as the heterocycle 4-bromo-3-(tert-butyl)-1H-pyrazole, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for structural elucidation.[1][2][3] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, offering a comparative framework against which experimental data can be validated. We will explore the theoretical underpinnings of the expected chemical shifts and multiplicities, present a detailed experimental protocol, and furnish visual aids to clarify structural relationships.

The Analyte: this compound

The target molecule, this compound, is a substituted pyrazole. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The substituents—a bromine atom at the C4 position and a tert-butyl group at the C3 position—introduce distinct electronic and steric effects that are reflected in the NMR spectrum. The presence of the N-H proton introduces the possibility of tautomerism, where the proton can reside on either nitrogen (N1 or N2).[4] However, for the purpose of this guide, we will consider the tautomer shown below, which is often the predominant form in solution.

Diagram 1: Molecular Structure of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 10-20 mg of This compound dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve tms 3. Add internal standard (TMS, 0 ppm) dissolve->tms transfer 4. Transfer to a clean, dry 5 mm NMR tube tms->transfer instrument 5. Insert sample into NMR spectrometer (≥400 MHz) transfer->instrument shimming 6. Lock and shim the magnetic field instrument->shimming acquire_h1 7. Acquire ¹H NMR spectrum shimming->acquire_h1 acquire_c13 8. Acquire ¹³C NMR spectrum shimming->acquire_c13 processing 9. Fourier transform, phase correction, and baseline correction acquire_h1->processing acquire_c13->processing referencing 10. Reference spectra to TMS (δ 0.00 ppm) processing->referencing integration 11. Integrate ¹H signals and pick peaks for both spectra referencing->integration

A stepwise workflow for preparing the NMR sample and acquiring the spectral data.

Materials and Instrumentation
  • Analyte: High-purity this compound

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts. [5][6][7][8][9]* Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. [10][11][12][13][14]* NMR Tubes: 5 mm high-precision NMR tubes.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of the chosen deuterated solvent containing a small amount of TMS.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Pick the peaks in both spectra to determine their precise chemical shifts.

Comparative Analysis: Predicted vs. Experimental Data

The ultimate validation of the structure comes from comparing the experimentally obtained NMR data with the predicted values. Minor deviations in chemical shifts are expected due to solvent effects and the specific calibration of the instrument. However, the overall pattern of the spectra—the number of signals, their multiplicities, and their relative integrations—should be in close agreement.

For a definitive assignment, especially in more complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons. [2][15]

Conclusion

The structural validation of a synthesized compound like this compound is a critical step in chemical research and development. By leveraging the predictive power of NMR spectroscopy and comparing the theoretical spectra with meticulously acquired experimental data, researchers can confidently confirm the identity and purity of their target molecule. This guide provides a robust framework for this process, emphasizing the importance of a systematic approach grounded in the fundamental principles of NMR.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Online] Available at: [Link]

  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry, vol. 8, no. 5, 2004, pp. 397-423.
  • Scribd. Tetramethylsilane in NMR Calibration. [Online] Available at: [Link]

  • Wikipedia. Tetramethylsilane. [Online] Available at: [Link]

  • Save My Exams. Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. [Online] Available at: [Link]

  • Fiveable. Tetramethylsilane (TMS) Definition - Organic Chemistry Key Term. [Online] Available at: [Link]

  • Chemistry Explained. Why TMS Is the Standard in NMR Spectroscopy. YouTube, 19 Nov. 2025, [Link].

  • Lopez, C., et al. "A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, vol. 71, no. 5, 1993, pp. 678-685.
  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Online] Available at: [Link]

  • Elguero, J., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, vol. 56, no. 5, 2018, pp. 429-440.
  • Laszlo, P. "Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 3, 1967, pp. 231-402.
  • Lescop, E., et al. "The ¹H NMR spectrum of pyrazole in a nematic phase." Magnetic Resonance in Chemistry, vol. 54, no. 6, 2016, pp. 488-492.
  • Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Revista da Sociedade Portuguesa de Química, no. 94, 2004, pp. 31-55.
  • Hayami, H., et al. "Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional." Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, no. 10, 1991, pp. 1407-1412.
  • Matsuo, T., and Y. Shosenji. "Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds." The Journal of Physical Chemistry, vol. 71, no. 13, 1967, pp. 4347-4352.
  • Matsuo, T. "Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride." Canadian Journal of Chemistry, vol. 45, no. 15, 1967, pp. 1829-1835.
  • Hesse, M., et al. Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag, 2008.
  • ResearchGate. ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d₆. [Online] Available at: [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Online] Available at: [Link]

  • ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Online] Available at: [Link]

  • ResearchGate. Non degenerate chemical shifts of ¹³C of tert-butyl in solid state CP-MAS NMR?. [Online] Available at: [Link]

  • Zerbe, O., et al. "Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein." Journal of the American Chemical Society, vol. 124, no. 48, 2002, pp. 14246-14247.
  • Ferreira, I. C. F. R., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, vol. 24, no. 24, 2019, p. 4671.
  • The Royal Society of Chemistry. [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Online] Available at: [Link]

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A Researcher's Guide to the Biological Activity of Pyrazole Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged structure found in numerous clinically approved drugs.[1][2] Its versatility allows for substitutions at multiple positions, leading to a vast chemical space with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] However, the precise placement of these substituents can dramatically alter the compound's pharmacological profile. This guide provides an in-depth comparison of the biological activities of pyrazole isomers, focusing on how positional and N-alkylation isomerism dictates therapeutic efficacy. We will delve into the causality behind experimental choices and provide validated protocols to empower your research.

The Critical Impact of Isomerism on Biological Activity

The arrangement of substituents on the pyrazole ring is not a trivial matter. Positional isomers, where substituents occupy different carbons (e.g., C3 vs. C5), and N-substituted isomers, where an alkyl or aryl group is attached to one of the two nitrogen atoms (N1 or N2), can exhibit vastly different potencies, selectivities, and even mechanisms of action. Understanding these structure-activity relationships (SAR) is paramount for rational drug design.

Positional Isomerism: The 3- vs. 5-Substituent Dichotomy

The differential biological activities of 3- and 5-substituted pyrazoles are often dictated by the specific interactions of these substituents with the target protein.

Case Study 1: Cannabinoid Receptor Antagonists

A seminal study on pyrazole derivatives as cannabinoid CB1 receptor antagonists clearly demonstrated the importance of substituent placement. The research identified that for potent and selective CB1 antagonistic activity, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were crucial.[3][4] This specific arrangement allows the 5-aryl group to occupy a key hydrophobic pocket in the receptor, while the 3-carboxamido moiety engages in essential hydrogen bonding interactions. Reversing this substitution pattern would likely lead to a significant loss of affinity and activity.

Case Study 2: Anticancer and Anti-inflammatory Activity

In the realm of anticancer and anti-inflammatory agents, the positioning of aryl groups at the C3 and C5 positions significantly influences activity. For instance, in a series of 1,5-diaryl pyrazole derivatives designed as COX-2 inhibitors, the nature and position of the substituents on the aryl rings were critical for both potency and selectivity.[5] While a direct isomeric comparison was not the primary focus, the extensive SAR data underscores the sensitivity of the biological response to the spatial arrangement of these groups.

N-Alkylation Isomerism: A Tale of Two Nitrogens

The alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers, presenting a synthetic challenge and a pharmacological opportunity.[2] The distinct electronic and steric environments of the two nitrogen atoms can result in isomers with different biological profiles.

While comprehensive comparative studies remain somewhat limited, research into tetra-substituted phenylaminopyrazole derivatives has shown that it is possible to regioselectively synthesize and isolate N-methyl isomers. In one such study, the separated isomers were evaluated for their antiproliferative activity. Although in this particular case the isomers did not exhibit significantly different cytotoxic effects, the ability to isolate and test them individually is a critical step in understanding the nuances of N-substitution.

Experimental Protocols for Comparative Bioactivity Assessment

To facilitate your research, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities of pyrazole isomers.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is crucial for identifying selective COX-2 inhibitors, a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Compound Incubation: The test pyrazole isomers are pre-incubated with each enzyme in a buffer solution.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration of the isomer that causes 50% inhibition of enzyme activity (IC50) is calculated. The selectivity index (SI) is determined by the ratio of COX-1 IC50 to COX-2 IC50. A higher SI indicates greater selectivity for COX-2.

Diagram 1: COX-2 Inhibition Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare COX-1 and COX-2 Enzymes incubate Pre-incubate Enzyme with Isomers prep_enzyme->incubate prep_isomers Prepare Serial Dilutions of Pyrazole Isomers prep_isomers->incubate prep_substrate Prepare Arachidonic Acid Solution initiate Initiate Reaction with Arachidonic Acid prep_substrate->initiate incubate->initiate stop_reaction Stop Reaction initiate->stop_reaction measure Measure PGE2 Production (EIA) stop_reaction->measure calculate_ic50 Calculate IC50 for COX-1 and COX-2 measure->calculate_ic50 calculate_si Calculate Selectivity Index (SI) calculate_ic50->calculate_si

Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.

Protocol 2: Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole isomers for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of the isomer that inhibits 50% of cell growth (GI50) is determined.

Diagram 2: Antiproliferative MTT Assay Workflow

start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_adhesion Incubate for Adhesion (24h) seed_cells->incubate_adhesion treat_cells Treat with Pyrazole Isomer Dilutions incubate_adhesion->treat_cells incubate_treatment Incubate (48-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance calculate_gi50 Calculate GI50 Values read_absorbance->calculate_gi50 end End calculate_gi50->end

Caption: Workflow for the antiproliferative MTT assay.

Comparative Data Summary

The following tables summarize representative data from the literature, highlighting the impact of isomeric variations on biological activity.

Table 1: Comparative COX-2 Inhibition of Pyrazole Scaffolds

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyrazolone Hybrids>1001.50 - 20.71High[3]
Aminopyrazole Hybrids>1001.15 - 56.73Variable[3]
Celecoxib (Reference)~5.42~2.16~2.51[3]

This table illustrates that the core pyrazole scaffold (pyrazolone vs. aminopyrazole) significantly influences COX-2 inhibitory potency and selectivity.[3]

Table 2: Antiproliferative Activity of 1,3,5-Trisubstituted Pyrazoles

CompoundTarget Cell LineGI50 (µM)Reference
Isomer A (example) MCF-7 (Breast Cancer)5.2[6]
Isomer B (example) MCF-7 (Breast Cancer)15.8[6]
Isomer C (example) UO-31 (Renal Cancer)1.91[7]
Isomer D (example) DU-145 (Prostate Cancer)1.94[7]

This table provides hypothetical examples based on findings where different substitution patterns on the 1,3,5-trisubstituted pyrazole core lead to varying cytotoxic potencies against different cancer cell lines.[6][7]

Conclusion and Future Directions

The evidence presented in this guide unequivocally demonstrates that the isomeric form of a pyrazole derivative is a critical determinant of its biological activity. The specific placement of substituents at the C3 and C5 positions, as well as the regioselectivity of N-alkylation, can profoundly impact target engagement, potency, and selectivity. For medicinal chemists, this underscores the importance of controlling regioselectivity during synthesis to access the desired isomer.

Future research should focus on more systematic comparative studies of pyrazole isomers. The synthesis and parallel biological evaluation of complete isomeric sets will provide a clearer understanding of the structure-activity relationships and enable the development of more potent and selective therapeutic agents. The protocols and insights provided herein serve as a valuable resource for researchers embarking on the exploration of the vast and promising chemical space of pyrazole-based compounds.

References

  • Some 1,3,5-trisubstituted pyrazoline derivatives targeting breast cancer: Design, synthesis, cytotoxic activity, EGFR inhibition and molecular docking. Bioorganic Chemistry. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 1-substituted 3-aryl-5-aryl(hetaryl)-2-pyrazolines and study of their antitumor activity. Archiv der Pharmazie. Available at: [Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules. Available at: [Link]

  • Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to Analytical Methods for the Characterization of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust characterization of pyrazole derivatives is a critical step in ensuring the efficacy, safety, and quality of new chemical entities. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their structural diversity and potential for isomerism necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and structural elucidation. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights into their application for pyrazole characterization.

The Analytical Workflow: A Strategic Overview

The characterization of a novel pyrazole derivative is not a linear process but rather an integrated workflow. The choice and sequence of analytical methods depend on the specific question being addressed—be it structural confirmation, isomeric purity, or quantitative analysis.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Purity & Separation cluster_tertiary Structural & Property Analysis Synthesis Pyrazole Synthesis (e.g., Knorr Condensation) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Initial Structure Confirmation MS Mass Spectrometry (EI, ESI) Synthesis->MS Initial Structure Confirmation HPLC HPLC / UPLC NMR->HPLC Purity & Isomer Analysis GC GC-MS NMR->GC Purity & Isomer Analysis MS->HPLC Purity & Isomer Analysis MS->GC Purity & Isomer Analysis XRay Single-Crystal X-Ray Crystallography HPLC->XRay In-depth Structural & Physicochemical Data IR Infrared (IR) Spectroscopy HPLC->IR In-depth Structural & Physicochemical Data UVVis UV-Vis Spectroscopy HPLC->UVVis In-depth Structural & Physicochemical Data GC->XRay In-depth Structural & Physicochemical Data GC->IR In-depth Structural & Physicochemical Data GC->UVVis In-depth Structural & Physicochemical Data

Caption: A typical analytical workflow for pyrazole characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and indispensable tool for the unambiguous structural determination of pyrazole derivatives. It provides detailed information about the carbon-hydrogen framework, the substitution pattern, and the electronic environment of the molecule.

Expertise & Experience in Causality

The choice of NMR experiments is dictated by the complexity of the pyrazole. A simple ¹H NMR might suffice for a known compound, but for a novel derivative, a suite of experiments is essential. The deuterated solvent can influence chemical shifts; CDCl₃ is common, but DMSO-d₆ is useful for less soluble compounds or for observing exchangeable protons like N-H.[3]

¹H and ¹³C NMR
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a typical 1-substituted pyrazole, one would expect distinct signals for the protons at the C3, C4, and C5 positions.[4] The coupling constants (J-values) between these protons are characteristic and aid in assigning their relative positions.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the pyrazole ring carbons are sensitive to the nature of the substituents.[4]

Advanced 2D NMR Techniques

For complex structures or cases of isomerism, 2D NMR is crucial:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the pyrazole ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is invaluable for identifying quaternary carbons and confirming the substitution pattern.

Illustrative ¹H NMR Data for 1-Methylpyrazole
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3 ~7.5d~1.8
H5 ~7.4d~2.3
H4 ~6.2t~2.1
N-CH₃ ~3.9s-
Data derived from BenchChem Technical Guide.[4]
Experimental Protocol: ¹H NMR of a Pyrazole Derivative
  • Sample Preparation: Weigh 5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer using a standard single-pulse sequence.[4]

  • Key Parameters:

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is a vital technique for determining the molecular weight of a pyrazole derivative and for gaining structural information through analysis of its fragmentation patterns.

Expertise & Experience in Causality

The choice of ionization technique is critical. Electron Impact (EI) is a "hard" technique that provides rich fragmentation data useful for structural elucidation of volatile pyrazoles, often in conjunction with Gas Chromatography (GC-MS).[5][6] Electrospray Ionization (ESI) is a "soft" technique, ideal for less volatile or thermally labile compounds, and is typically coupled with High-Performance Liquid Chromatography (HPLC-MS).

Key Fragmentation Pathways

The fragmentation of the pyrazole ring is highly dependent on the nature and position of its substituents.[5][6] Common fragmentation patterns include:

  • Expulsion of HCN: A characteristic fragmentation of the pyrazole ring.[6]

  • Loss of N₂: Another key fragmentation pathway.[6]

  • Retro-Diels-Alder (RDA) reaction: Can occur in certain fused or complex pyrazole systems.[5]

G M Molecular Ion [M]⁺˙ MH [M-H]⁺ M->MH F3 Substituent Fragmentation M->F3 F1 Loss of HCN MH->F1 F2 Loss of N₂ MH->F2

Caption: Common fragmentation pathways for pyrazoles in Mass Spectrometry.

Experimental Protocol: GC-MS Analysis of Pyrazole Isomers
  • Sample Preparation: Prepare a dilute solution of the pyrazole mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column. A mid-polar stationary phase like 5% phenyl-methylpolysiloxane is often effective for separating isomers.[1]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

    • Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight.

  • Data Analysis: Identify isomers based on their retention times and unique mass spectral fragmentation patterns.[1]

Chromatographic Techniques: The Gold Standard for Purity and Isomer Separation

Chromatographic methods, particularly HPLC and GC, are essential for assessing the purity of pyrazole compounds and for separating complex mixtures, including regioisomers which are often formed during synthesis.[1][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of a broad range of pyrazole derivatives, especially those that are non-volatile or thermally sensitive.[7][8]

  • Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Reversed-phase (RP) HPLC with a C18 column is the most common mode.[8][9]

  • Detection: A UV-Vis or Photodiode Array (PDA) detector is typically used. The detection wavelength is chosen based on the UV absorbance maximum of the pyrazole derivative.[8][9]

  • Application: Ideal for purity determination, quantification, and stability studies.[8]

Gas Chromatography (GC)

GC is highly effective for the analysis of volatile and thermally stable pyrazole derivatives. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.[1]

  • Principle: Separation occurs as the volatilized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase.

  • Application: Excellently suited for separating regioisomers of pyrazoles that have different boiling points or polarities.[1] It is also used to quantify trace impurities, such as residual hydrazine starting material after derivatization.[10][11]

Comparison of HPLC and GC for Pyrazole Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Wide range of pyrazoles, including non-volatile and thermally labile compounds.[7]Volatile and thermally stable pyrazoles.[1]
Stationary Phase Typically C18 silica (Reversed-Phase).[8]Often a mid-polar phase like 5% phenyl-methylpolysiloxane.[1]
Mobile Phase Mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol).[7][12]Inert gas (e.g., Helium, Nitrogen).
Key Advantage Broad applicability, non-destructive.High resolution for volatile isomers, easily coupled to MS for identification.[1]
Limitation Lower resolution for some very similar isomers compared to capillary GC.Sample must be volatile and thermally stable.

Spectroscopic Methods: Complementary Structural and Electronic Information

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable complementary data for pyrazole characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In pyrazole chemistry, it is particularly useful for confirming the presence of N-H bonds, C=N, and C=C stretching vibrations within the ring.[4][13][14] The N-H stretching frequency is sensitive to hydrogen bonding.[15]

  • Key Vibrations:

    • N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹, its position and shape are indicative of hydrogen bonding.[15]

    • C=N and C=C Stretch: Bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring.

    • C-N Stretch: An intense band around 1290 cm⁻¹ can be indicative of the C-N stretching in the pyrazole ring.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pyrazole molecule. The position of the absorption maximum (λ_max) is characteristic of the conjugated π-system.[16][17]

  • Electronic Transitions: The absorption band, typically around 203-210 nm, is attributed to π–π* electronic transitions characteristic of aromatic compounds.[16]

  • Applications: While not a primary tool for structural elucidation, it is useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions. It can also be used as a detection method in HPLC.[8]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

For an unequivocal determination of the three-dimensional molecular structure, including stereochemistry and solid-state packing, single-crystal X-ray crystallography is the ultimate technique.[18][19]

Expertise & Experience in Causality

The major prerequisite is the ability to grow a suitable single crystal, which can be a significant challenge. However, the data obtained is unparalleled. It provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonds, which are crucial for understanding structure-activity relationships (SAR).[18]

Information Gained
  • Unambiguous Connectivity: Confirms the exact substitution pattern, crucial in cases of regioisomerism.

  • Molecular Conformation: Defines the 3D shape of the molecule in the solid state.

  • Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, providing insight into properties like solubility and melting point.[18][20]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth & Selection: Grow a single crystal of the pyrazole derivative (often by slow evaporation from a suitable solvent). Select a high-quality crystal under a polarizing microscope.[18]

  • Mounting: Mount the crystal on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer.[18]

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Data Analysis: Analyze the final structure for bond lengths, angles, and intermolecular interactions.

Conclusion: An Integrated Approach

No single analytical method is sufficient for the complete characterization of a pyrazole derivative. A logical and integrated approach, leveraging the strengths of each technique, is paramount. NMR and Mass Spectrometry provide the foundational structural data. Chromatographic techniques ensure purity and resolve isomeric mixtures. Finally, X-ray crystallography offers the definitive 3D structure, while IR and UV-Vis spectroscopy provide complementary functional group and electronic information. By judiciously applying these methods, researchers can confidently and comprehensively characterize pyrazole-based compounds, accelerating the drug discovery and development process.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Benchchem.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
  • A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, RSC Publishing.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
  • Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • X-ray crystallographic comparison of pyrazole subsidiaries.
  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
  • The 1H NMR spectrum of pyrazole in a nem
  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

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A Comparative Guide to Purity Assessment of Synthesized 4-bromo-3-(tert-butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-3-(tert-butyl)-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and drug development, valued for its utility in the synthesis of a wide array of pharmacologically active compounds.[1] The precise substitution pattern of this pyrazole derivative makes it an attractive scaffold for creating molecules with diverse biological activities. Given its role as a critical intermediate, the purity of synthesized this compound is of paramount importance, as impurities can lead to unforeseen side reactions, decreased yields, and the introduction of potentially toxic byproducts in subsequent synthetic steps.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of laboratory-synthesized this compound. We will explore a plausible synthetic route to anticipate potential impurities and detail robust analytical protocols using High-Performance Liquid Chromatography (HPLC), ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we will present a comparative analysis of hypothetical data from a synthesized batch against a commercial standard, offering a practical framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of their synthetic intermediates.

Plausible Synthetic Route and Potential Impurities

A common and efficient method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis and subsequent functionalization.[2][3] A likely two-step synthesis for this compound is outlined below:

Step 1: Synthesis of 3-(tert-butyl)-1H-pyrazole

The synthesis commences with the condensation reaction of pinacolone (3,3-dimethyl-2-butanone) with hydrazine hydrate in a suitable solvent, such as ethanol, often with acid catalysis.[2]

Step 2: Bromination of 3-(tert-butyl)-1H-pyrazole

The intermediate, 3-(tert-butyl)-1H-pyrazole, is then subjected to electrophilic bromination to yield the final product. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) or chloroform.[4][5]

Based on this synthetic pathway, several potential impurities could be present in the final product:

  • Unreacted Starting Materials: Residual pinacolone and hydrazine hydrate from Step 1, and unreacted 3-(tert-butyl)-1H-pyrazole from Step 2.

  • Regioisomers: Although the 4-position of the pyrazole ring is generally the most susceptible to electrophilic attack, there is a possibility of forming the 5-bromo-3-(tert-butyl)-1H-pyrazole isomer.[5]

  • Over-brominated Products: The formation of dibrominated pyrazole species is a possibility if the reaction conditions are not carefully controlled.

  • Residual Solvents: Traces of the solvents used in the synthesis and purification steps (e.g., ethanol, DCM).

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a thorough purity assessment. Here, we detail protocols for HPLC, ¹H NMR, and GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of the synthesized compound and identifying any non-volatile impurities.[6]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 95% Acetonitrile

    • 15-18 min: 95% Acetonitrile

    • 18-20 min: 95% to 30% Acetonitrile

    • 20-25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.

Causality Behind Experimental Choices: A C18 column is chosen for its versatility in separating a wide range of organic molecules. The gradient elution allows for the effective separation of compounds with varying polarities, from the more polar starting materials to the less polar product and potential non-polar impurities. The addition of formic acid to the mobile phase helps to ensure good peak shape by protonating any basic functionalities.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and is an excellent tool for identifying the desired product and any structurally related impurities.[7][8]

Experimental Protocol:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected Chemical Shifts (in CDCl₃):

  • tert-butyl protons: A singlet around δ 1.3 ppm.

  • Pyrazole C5-H: A singlet between δ 7.5 and 8.0 ppm.

  • Pyrazole N-H: A broad singlet that can vary in chemical shift depending on concentration and solvent, typically between δ 10-13 ppm.

Causality Behind Experimental Choices: CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and has a simple solvent signal. The 400 MHz field strength provides good resolution for distinguishing between closely spaced signals. The expected chemical shifts are based on known data for similar pyrazole structures.[7][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual starting materials and volatile impurities.[10]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

Causality Behind Experimental Choices: A non-polar column is suitable for the separation of the relatively non-polar pyrazole derivatives. The temperature program allows for the separation of compounds with a range of boiling points. Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.

Comparative Data Analysis

The following table presents hypothetical data for a synthesized batch of this compound compared to a commercial standard of >98% purity.

Analytical Technique Parameter Commercial Standard (>98%) Synthesized Batch Interpretation
HPLC Purity (by area %)99.2%96.5%The synthesized batch has a lower purity than the commercial standard.
Impurity 1 (ret. time ~4.5 min)Not Detected2.1%This peak could correspond to the unreacted starting material, 3-tert-butyl-1H-pyrazole.
Impurity 2 (ret. time ~9.8 min)0.3%0.8%This minor impurity could be the 5-bromo regioisomer.
¹H NMR tert-butyl singlet (δ 1.3 ppm)Clean singletSinglet with a small shoulderThe shoulder suggests the presence of a structurally similar impurity, likely the regioisomer.
Pyrazole C5-H (δ ~7.6 ppm)Clean singletMain singlet with a smaller singlet nearbyConfirms the presence of an isomeric impurity.
Integration of impurity signals< 1%~3%The integration confirms the approximate impurity level seen in HPLC.
GC-MS Main Peak (M⁺ at m/z 202/204)99.5% (TIC)97.0% (TIC)The mass spectrum of the main peak shows the characteristic isotopic pattern for a single bromine atom, confirming the product's identity.
Impurity Peak (M⁺ at m/z 124)Not Detected1.5%This peak corresponds to the molecular weight of the starting material, 3-tert-butyl-1H-pyrazole.
Elemental Analysis %C (Calculated: 41.40)41.3540.98The deviation from the calculated value is within the acceptable range of ±0.4%.[11]
%H (Calculated: 5.46)5.495.30The deviation is within the acceptable range.[11]
%N (Calculated: 13.79)13.7513.55The deviation is within the acceptable range.[11]

Visualizing the Purity Assessment Workflow

Analytical_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_decision Decision Making Synthesized_Product Crude Synthesized This compound HPLC HPLC Analysis (Purity, Impurity Profile) Synthesized_Product->HPLC NMR ¹H NMR Spectroscopy (Structural Confirmation, Isomers) Synthesized_Product->NMR GCMS GC-MS Analysis (Volatile Impurities) Synthesized_Product->GCMS Elemental Elemental Analysis (Elemental Composition) Synthesized_Product->Elemental Decision Purity Assessment & Decision HPLC->Decision NMR->Decision GCMS->Decision Elemental->Decision Pass Meets Purity Specs (>98%) Decision->Pass Purity >98% Impurities Identified & Below Threshold Fail Requires Further Purification Decision->Fail Purity <98% or Unidentified Impurities Present

Caption: Analytical workflow for purity assessment.

Purity_Decision_Tree Start Start Purity Assessment Check_HPLC HPLC Purity > 98%? Start->Check_HPLC Check_NMR NMR Confirms Structure & No Significant Impurities? Check_HPLC->Check_NMR Yes Fail Further Purification Required Check_HPLC->Fail No Check_GCMS GC-MS Shows No Volatile Impurities? Check_NMR->Check_GCMS Yes Check_NMR->Fail No Check_Elemental Elemental Analysis Within ±0.4%? Check_GCMS->Check_Elemental Yes Check_GCMS->Fail No Pass Product Meets Purity Specifications Check_Elemental->Pass Yes Check_Elemental->Fail No

Caption: Decision tree for purity evaluation.

Conclusion

The comprehensive purity assessment of synthesized this compound necessitates a combination of orthogonal analytical techniques. While HPLC provides a quantitative measure of purity and reveals the presence of non-volatile impurities, ¹H NMR spectroscopy is indispensable for structural confirmation and the identification of isomers. GC-MS serves as a sensitive tool for detecting volatile starting materials and byproducts. Finally, elemental analysis provides fundamental confirmation of the elemental composition of the bulk material.

By employing the detailed protocols and comparative data analysis framework presented in this guide, researchers can confidently evaluate the purity of their synthesized this compound. This rigorous approach to quality control is a critical step in ensuring the reliability and reproducibility of subsequent research and development activities in the pharmaceutical and chemical industries.

References

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

  • 3-tert-butyl-1H-pyrazole. (n.d.). PubChem. [Link]

  • Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (n.d.). ACS Publications. [Link]

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  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). ChemComm. [Link]

  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. (2014). ResearchGate. [Link]

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  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2015). ResearchGate. [Link]

  • tert-Butyl 3-bromo-1h-pyrazole-1-carboxylate. (n.d.). PubChemLite. [Link]

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (n.d.). RSC Publishing. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

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  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. (2024). American Chemical Society. [Link]

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A Comparative Guide to the Bromination of Pyrazoles: Selecting the Optimal Reagent for Your Synthetic Needs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Brominated Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and physicochemical properties. The introduction of a bromine atom onto the pyrazole ring significantly enhances its synthetic utility, providing a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, and Heck.[1] This strategic modification allows for the rapid diversification of pyrazole-based scaffolds, a crucial step in the development of novel pharmaceuticals and advanced materials.[2] This guide provides a comprehensive comparative analysis of common and emerging brominating agents for pyrazoles, offering insights into their reactivity, selectivity, and practical application to aid researchers in making informed decisions for their synthetic endeavors.

The Landscape of Pyrazole Bromination: An Overview of Key Reagents

The bromination of pyrazoles predominantly proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophilic bromine sources. The regioselectivity of this reaction is highly predictable, with the C4 position being the most nucleophilic and, therefore, the primary site of bromination.[3] This is a consequence of the electronic distribution within the pyrazole ring, where the C4 position can best stabilize the positive charge in the arenium ion intermediate without involving the already electron-deficient nitrogen atoms.[4][5]

This guide will focus on a comparative study of the following key brominating agents:

  • Elemental Bromine (Br₂)

  • N-Bromosuccinimide (NBS)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • N-Bromosaccharin (NBSac)

Comparative Analysis of Brominating Agents

Elemental Bromine (Br₂): The Classic Workhorse

Elemental bromine is a powerful and readily available brominating agent.[6] However, its high reactivity can sometimes lead to a lack of selectivity and the formation of polybrominated byproducts.[7] Its corrosive and toxic nature also necessitates careful handling.[6]

Mechanism of Action:

The bromination of pyrazoles with elemental bromine follows a classic electrophilic aromatic substitution pathway. The bromine molecule becomes polarized, allowing one bromine atom to act as an electrophile and attack the electron-rich C4 position of the pyrazole ring. A base, which can be the solvent or an added reagent, then assists in the removal of a proton to restore aromaticity.

cluster_0 Electrophilic Attack cluster_1 Deprotonation Py Pyrazole Int Arenium Ion Intermediate Py->Int slow Br2 Br-Br Br2->Int Product 4-Bromopyrazole Int->Product fast Base Base Base->Product HBr H-Base⁺ + Br⁻

Caption: Mechanism of pyrazole bromination with Br₂.

Performance and Considerations:

A kinetic study comparing the bromination of pyrazole with molecular bromine and N-bromosuccinimide in an aqueous medium revealed that molecular bromine is the faster brominating agent.[8] This is attributed to the higher electrophilicity of the polarized bromine molecule compared to the bromine in NBS.[8] While effective, the use of elemental bromine often requires careful control of stoichiometry and temperature to avoid over-bromination.

SubstrateConditionsYield (%)Reference
PyrazoleBr₂ in a neutralization reactorNot specified[6]
2-PyrazolinesBr₂ at ≥ 80 °C (in situ oxidation)Good yields[8]
PyrazaboleBr₂Stepwise bromination[9]

Table 1. Representative yields for pyrazole bromination using elemental bromine.

N-Bromosuccinimide (NBS): The Selective Standard

N-Bromosuccinimide is a widely used reagent for electrophilic bromination due to its solid nature, ease of handling, and generally higher selectivity compared to elemental bromine.[2] It serves as a source of electrophilic bromine ("Br⁺").[10]

Mechanism of Action:

In the context of aromatic bromination, NBS can act as a source of electrophilic bromine, particularly in the presence of an acid catalyst or a polar solvent.[10] The reaction proceeds through a similar electrophilic aromatic substitution mechanism as with elemental bromine.

cluster_0 Electrophilic Attack cluster_1 Deprotonation & Product Formation Pyrazole Pyrazole Intermediate Arenium Ion Intermediate Pyrazole->Intermediate slow NBS NBS NBS->Intermediate Product 4-Bromopyrazole Intermediate->Product fast Succinimide Succinimide

Caption: Electrophilic bromination of pyrazole with NBS.

Performance and Considerations:

NBS is a reliable choice for the regioselective C4-bromination of pyrazoles, often providing good to excellent yields under mild conditions.[11] It is particularly useful for substrates that are sensitive to the harsh conditions sometimes required for elemental bromine. However, the succinimide byproduct can sometimes complicate purification.

SubstrateConditionsYield (%)Reference
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine (Boc protected)NBS, DMF, 0 °C to rtNot specified[10]
PyrazolesNBS in CCl₄ or waterExcellent yields[11]
3,5-dimethyl-N-arylpyrazolesOne-pot from 1,3-diketone, arylhydrazine, and NBSSimilar activity to NBSac, but lower yield for some substrates[12]

Table 2. Representative yields for pyrazole bromination using NBS.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): The Economical and Efficient Alternative

DBDMH has emerged as a compelling alternative to NBS, offering several practical advantages. It is a stable, crystalline solid that is relatively inexpensive.[11] Crucially, DBDMH contains two bromine atoms per molecule, which can improve atom economy and reduce the amount of imide byproduct generated compared to NBS.[13]

Mechanism of Action:

Similar to NBS, the bromine atoms in DBDMH are positively polarized due to the adjacent electron-withdrawing carbonyl groups, enabling them to act as electrophiles in aromatic substitution reactions.[11] The reaction mechanism is analogous to that of NBS.

Performance and Considerations:

DBDMH exhibits reactivity comparable to NBS for the bromination of electron-rich aromatic compounds.[1][11] Its key advantages lie in its cost-effectiveness and the reduced amount of byproduct, which can simplify the workup and purification process.[13] For some applications, particularly in benzylic brominations, DBDMH has been shown to be more efficient than NBS.[14]

SubstrateConditionsYield (%)Reference
Electron-rich arenesMild conditionsGood to excellent[15]
Alkenes (dibromination)Room temperatureGood to excellent[15]
Toluene (benzylic bromination)ZrCl₄ catalyst86[14]

Table 3. Representative yields for brominations using DBDMH (comparative data on pyrazoles is limited, but its performance on other electron-rich aromatics is indicative).

N-Bromosaccharin (NBSac): The High-Reactivity Option

N-Bromosaccharin is a highly reactive brominating agent that has been shown to be more potent than NBS in several contexts.[12] It is a stable, solid reagent that can be prepared from the readily available and non-toxic sodium salt of saccharin.[16]

Mechanism of Action:

The increased reactivity of NBSac compared to NBS is attributed to the greater electron-withdrawing effect of the sulfonyl group in the saccharin moiety, which further polarizes the N-Br bond and enhances the electrophilicity of the bromine atom. The reaction with pyrazoles follows the same electrophilic aromatic substitution pathway.

Performance and Considerations:

NBSac is particularly effective for the bromination of pyrazoles, often providing excellent yields under mild, solvent-free conditions.[12] Its high reactivity makes it a good choice for less reactive pyrazole substrates or when faster reaction times are desired.

SubstrateConditionsYield (%)Reference
3,5-dimethyl-N-phenylpyrazoleH₂SO₄/SiO₂, solvent-free, rt, 7 min95[12]
3-methyl-5-phenyl-N-phenylpyrazoleH₂SO₄/SiO₂, solvent-free, rt, 10 min94[12]
3,5-diphenyl-N-phenylpyrazoleH₂SO₄/SiO₂, solvent-free, rt, 15 min92[12]

Table 4. Representative yields for the one-pot synthesis and bromination of pyrazoles using N-Bromosaccharin.[12]

Experimental Protocols

Protocol 1: Bromination of a Substituted Pyrazole using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure for the bromination of a Boc-protected piperidinyl-pyrazole derivative.[10]

Materials:

  • Substituted pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the substituted pyrazole (e.g., 2.5 mmol) in DMF (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (2.8 mmol) in small portions over a period of 20 minutes while maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC (e.g., eluent: ethyl acetate/petroleum ether, 6:4).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (2 x 40 mL).

  • Wash the combined organic phases with water (2 x 50 mL) and then with saturated brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by trituration or column chromatography as needed.

cluster_workflow Experimental Workflow for Pyrazole Bromination A Dissolve Pyrazole in DMF B Cool to 0 °C A->B C Add NBS Portion-wise B->C D Stir at 0 °C, then RT C->D E Monitor by TLC D->E F Aqueous Workup & Extraction E->F G Drying & Concentration F->G H Purification G->H

Caption: General experimental workflow for pyrazole bromination.

Protocol 2: One-Pot Synthesis and Bromination of Pyrazoles using N-Bromosaccharin (NBSac) under Solvent-Free Conditions

This protocol is based on a green chemistry approach for the synthesis of 4-bromopyrazoles.[12]

Materials:

  • 1,3-Diketone (1.0 equiv)

  • Arylhydrazine (1.0 equiv)

  • N-Bromosaccharin (NBSac) (1.0 equiv)

  • Silica gel supported sulfuric acid (H₂SO₄/SiO₂) (catalyst)

  • Mortar and pestle

  • n-Hexane

Procedure:

  • In a mortar, grind the 1,3-diketone (1 mmol) and arylhydrazine (1 mmol) with silica gel supported sulfuric acid (0.01 g).

  • Add N-bromosaccharin (1 mmol) to the mixture and continue grinding at room temperature.

  • Monitor the reaction progress (typically rapid, 5-20 minutes).

  • Upon completion, add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Wash the residue with n-hexane to afford the pure 4-bromopyrazole derivative. Further purification can be done by column chromatography if necessary.

Conclusion and Recommendations

The choice of brominating agent for pyrazoles is a critical decision that impacts reaction efficiency, selectivity, cost, and environmental footprint.

  • Elemental Bromine (Br₂) remains a viable option due to its high reactivity and low cost, but its hazardous nature and potential for over-bromination require careful control.

  • N-Bromosuccinimide (NBS) is the established standard for selective bromination, offering a good balance of reactivity and ease of handling, making it a reliable choice for a wide range of pyrazole substrates.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents a compelling, cost-effective, and atom-economical alternative to NBS, with the added benefit of simplified purification due to a less soluble byproduct. It is an excellent candidate for process optimization and scale-up.

  • N-Bromosaccharin (NBSac) is the most reactive of the N-bromo reagents discussed, making it ideal for challenging substrates and for developing rapid, green synthetic protocols, particularly under solvent-free conditions.

For researchers embarking on the synthesis of novel brominated pyrazoles, a preliminary screening of these agents, starting with the milder and more selective NBS or the economical DBDMH, is recommended. For more demanding transformations or in the pursuit of green chemistry objectives, the highly reactive N-bromosaccharin offers a powerful and efficient solution.

References

  • Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]

  • Chemia. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. 2022. [Link]

  • ResearchGate. 104332 PDFs | Review articles in PYRAZOLES. [Link]

  • Grokipedia. DBDMH. [Link]

  • Diez-Barra, E., et al. A convenient preparation of n-bromo- saccharin, source of electrophilic bromine.
  • Alinezhad, H., et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 2011. [Link]

  • Kalyankar, T. M., et al. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 2017.
  • Organic Chemistry Portal. N-Bromosaccharin. [Link]

  • Elguero, J., et al. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 2021.
  • Lyalin, B. V., et al. Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 2010.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry, 2017. [Link]

  • ResearchGate. Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination | Request PDF. [Link]

  • Journal of the Mexican Chemical Society. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • ScienceDirect. N-Bromosaccharin. [Link]

  • ResearchGate. Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. [Link]

  • Pyrazole. SlideShare. [Link]

  • Cravotto, G., et al.
  • Lounds, C. M., et al. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 2021.
  • Janin, Y. L. Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Synthesis, 2015.
  • ResearchGate. (PDF) A Green Preparation of N -Chloro- and N -Bromosaccharin. [Link]

  • ResearchGate. Bromination of pyrazole derivatives. | Download Scientific Diagram. [Link]

  • ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]

  • PubMed. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Ahmed, S. A., et al. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 2002.
  • MDPI. New “Green” Approaches to the Synthesis of Pyrazole Derivatives. [Link]

  • NIH. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. [Link]

  • Chemia. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. 2021. [Link]

  • The Bromination of Pyrazabole. DTIC. [Link]

  • Smith, R. K., et al.
  • Sanchez, I. H., et al. N-Bromosaccharin: benzylic and .alpha.-carbonylic bromination. The Journal of Organic Chemistry, 1980.
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Safety Operating Guide

Disposal Protocol: A Comprehensive Guide for the Safe Management of 4-bromo-3-(tert-butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Hazard Profile

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-bromo-3-(tert-butyl)-1H-pyrazole (CAS No. 60061-63-4). As a brominated heterocyclic compound, this substance requires rigorous disposal procedures to mitigate risks to personnel and the environment. The primary and mandated disposal route is controlled incineration at a licensed chemical destruction facility .[1][2] Direct disposal into sewer systems or regular waste streams is strictly prohibited.[1]

Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance and laboratory safety. This document synthesizes information from safety data sheets (SDS), environmental regulations, and established chemical safety principles to provide a self-validating system for waste management.

Table 1: Hazard Identification Summary for this compound

Hazard Class & Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4) GHS07 Warning H302: Harmful if swallowed.
Skin Irritation (Category 2) GHS07 Warning H315: Causes skin irritation.[3]
Serious Eye Irritation (Category 2A) GHS07 Warning H319: Causes serious eye irritation.[3]

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[3] |

Section 2: Pre-Disposal Operations: Safe Handling and Segregation

Proper disposal begins with meticulous handling and segregation at the point of generation. The chemical and toxicological properties of halogenated pyrazoles have not been exhaustively investigated, warranting a cautious approach.[2]

Required Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound, including during weighing, reaction setup, and waste consolidation.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[4] Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Prevents skin contact, which can lead to irritation.[5][6]
Body Protection Flame-retardant lab coat and appropriate protective clothing. Minimizes the risk of skin contact on arms and torso.

| Respiratory Protection | Use in a well-ventilated area or chemical fume hood is mandatory.[4][6] For higher-level protection or in case of inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99).[2] | Protects against inhalation of dust or vapors, which may cause respiratory irritation.[2][6] |

Waste Segregation and Containerization

The principle of waste segregation is to prevent dangerous reactions and to ensure the waste stream can be properly treated.

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound and associated waste (e.g., contaminated gloves, weigh boats).

  • Labeling: The container must bear a hazardous waste label detailing the full chemical name—"this compound"—and the approximate concentration or quantity.[7]

  • Chemical Incompatibility: This compound is a halogenated organic waste. It must not be mixed with:

    • Non-halogenated organic solvents.

    • Strong oxidizing agents.[5]

    • Aqueous waste streams.

    • Reactive wastes (e.g., strong acids, bases).

  • Container Integrity: Use sturdy, chemically compatible containers with secure, tight-fitting lids. Keep containers closed except when actively adding waste.[2][7]

Section 3: Disposal Workflow: From Laboratory to Licensed Facility

The disposal of this compound is a regulated process that culminates in its destruction by a specialized facility. On-site chemical neutralization is not recommended due to the potential for incomplete reactions and the generation of equally hazardous byproducts.

Causality for Mandated Incineration

Controlled high-temperature incineration in a facility equipped with an afterburner and flue gas scrubbing is the required method for several critical reasons:[1][2]

  • Complete Destruction: The high temperatures ensure the complete thermal decomposition of the pyrazole ring and the carbon-bromine bond.

  • Prevents Environmental Release: This process prevents the release of a persistent halogenated organic compound into the environment.

  • Manages Hazardous Byproducts: The combustion of brominated compounds produces acidic gases, primarily hydrogen bromide (HBr). Flue gas scrubbers are essential to neutralize these corrosive and toxic gases before they are released into the atmosphere.

Step-by-Step Disposal Protocol
  • Collection: Collect all waste materials, including the pure compound, reaction residues, and contaminated consumables, in the designated and properly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to mitigate spills.[7]

  • Documentation: Maintain a log of the waste added to the container to ensure an accurate manifest for the disposal service.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service to schedule a pickup.[2][7] Do not attempt to transport the waste off-site yourself.

  • Handover: Transfer the waste to the EHS or disposal personnel, ensuring all documentation is complete and accurate.

Disposal Decision Workflow

The following diagram illustrates the essential workflow for managing this compound waste from generation to final disposal.

G Workflow for this compound Waste cluster_lab Laboratory Operations cluster_disposal Disposal Operations gen 1. Waste Generation (Residues, Contaminated PPE, Surplus Chemical) ppe_check Appropriate PPE Worn? gen->ppe_check ppe_check->gen No (Stop & Correct) container 2. Place in Dedicated, Labeled Container ppe_check->container Yes segregate 3. Segregate from Incompatible Wastes (Non-halogenated, Aqueous) container->segregate storage 4. Store in Secondary Containment in Satellite Accumulation Area segregate->storage ehs 5. Contact EHS for Waste Pickup Request storage->ehs transport 6. Licensed Carrier Transports Waste ehs->transport incinerate 7. Final Disposal: Controlled Incineration with Flue Gas Scrubbing transport->incinerate

Sources

Operational Guide to Personal Protective Equipment for Handling 4-bromo-3-(tert-butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 4-bromo-3-(tert-butyl)-1H-pyrazole. As a Senior Application Scientist, my objective is to provide a procedural guide grounded in established safety principles and field-proven experience. The following directive is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely and effectively. The toxicological properties of this compound have not been fully investigated; therefore, this guide is built upon a conservative approach, referencing data from structurally similar brominated pyrazole compounds and adhering to the highest standards of laboratory safety.

Hazard Analysis and GHS Classification

Due to a lack of specific toxicological data for this compound, its hazard profile is inferred from analogous compounds such as 4-bromopyrazole and other substituted brominated pyrazoles. These related compounds are consistently classified as hazardous.[1][2][3][4][5]

Anticipated GHS Classification: Based on available data for similar molecules, this compound should be handled as a substance with the following classifications under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[6]:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Warning H315: Causes skin irritation.[1][2][3][7]
Serious Eye Damage/IrritationCategory 2(GHS07)[6]Warning H319: Causes serious eye irritation.[1][2][3][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation.[1][2][3][7][8]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)Warning H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[5][7][9]

This table is constructed based on data from structurally related brominated pyrazoles. Always refer to the supplier-specific Safety Data Sheet (SDS) upon receipt of the chemical.

The core principle of this guide is precaution . The absence of comprehensive data necessitates treating the compound as potentially harmful via all primary exposure routes: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is not merely about wearing protective gear; it's about creating a series of barriers between the researcher and the chemical hazard. The following protocol is designed as a self-validating system to minimize exposure.

Primary Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed within a certified chemical fume hood.[10] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure for irritant powders.[3][11][12]

Respiratory Protection

For routine handling within a fume hood, respiratory protection is typically not required. However, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be in place for non-routine operations or emergencies.[12]

  • For Weighing and Transfers: If there is any risk of generating dust outside of a fume hood, a NIOSH-approved respirator with P95 (US) or P1 (EU EN 143) particle filters is mandatory.[11]

  • For Higher-Level Protection: In situations with potential for significant aerosolization or spills, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[11]

Eye and Face Protection
  • Mandatory: Chemical splash goggles conforming to OSHA regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[12]

  • Recommended for Splash Risk: When handling solutions or performing reactions with a risk of splashing, a full-face shield must be worn over the chemical splash goggles.[10][13] This provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection
  • Gloves: Double gloving is required to prevent skin contact.[10] The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached.

    • Recommended Material: Nitrile rubber gloves are commonly recommended for handling brominated heterocyclic compounds.[4][14]

    • Causality: The tert-butyl group on the pyrazole ring increases the molecule's lipophilicity, potentially increasing its ability to penetrate standard glove materials. Always inspect gloves for tears or holes before use.[14] Remove and replace gloves immediately if contamination is suspected, washing hands thoroughly.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. This protects against incidental contact and small splashes.

  • Additional Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[13]

The following diagram illustrates the workflow for safely donning and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_handling Chemical Handling (Inside Fume Hood) cluster_doffing PPE Doffing & Disposal A Verify Fume Hood Certification is Current B Gather All Chemicals & Equipment A->B C Don Lab Coat, Pants, Closed-Toe Shoes B->C D Don Inner Pair of Nitrile Gloves C->D E Don Outer Pair of Nitrile Gloves D->E F Don Chemical Splash Goggles E->F G Don Face Shield (If Splash Risk Exists) F->G H Perform Weighing, Transfer, or Reaction G->H I Clean Work Area & Seal Waste Container H->I J Remove Outer Gloves (Dispose as Haz-Waste) I->J K Remove Face Shield & Goggles J->K L Remove Inner Gloves (Dispose as Haz-Waste) K->L M Wash Hands Thoroughly with Soap and Water L->M

Caption: Workflow for PPE Donning, Chemical Handling, and Doffing.

Emergency Procedures and First Aid

In case of accidental exposure, immediate and correct action is critical.[15]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][11][12]
Skin Contact Remove contaminated clothing immediately.[7][16] Wash affected skin with plenty of soap and water for at least 15 minutes.[3][11][12] Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[3][11][15]
Ingestion Do NOT induce vomiting.[3][14] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Always show the Safety Data Sheet to the attending medical professional. [11]

Spill, Storage, and Disposal Plan

Spill Response
  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[2][11][12]

  • Clean the spill area thoroughly.

Handling and Storage
  • Handling: Wash hands thoroughly after handling.[3][7][12] Avoid contact with skin, eyes, and clothing.[12] Minimize dust generation and accumulation.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][4][12][14]

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound".

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[2][7][11] Do not dispose of this material down the drain.[11] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for brominated compounds.[11]

By adhering to these protocols, you establish a robust safety system that protects you and your colleagues, ensuring that your valuable research can proceed without compromising personal or environmental safety.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
  • MSDS of 4-bromo-3-(propan-2-yl)-1H-pyrazole. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET - 3-Amino-4-bromo-1H-pyrazole.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Bromo-1H-pyrazole.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Bromopyrazole.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 4-Bromopyrazole.
  • Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards.
  • Chemical Label for 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid. (n.d.).
  • chemBlink. (n.d.). SAFETY DATA SHEET - 4-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)-1H-INDOLE 98%.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile.
  • Fisher Scientific. (n.d.). 4-Bromo-3-methyl-1H-pyrazole, 97%, Thermo Scientific Chemicals.
  • Fisher Scientific. (n.d.). 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary. PubChem.
  • Fisher Scientific. (2019, March 28). SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.